molecular formula C11H22N3O5P B1666395 A 53868A CAS No. 116198-48-2

A 53868A

Numéro de catalogue: B1666395
Numéro CAS: 116198-48-2
Poids moléculaire: 307.28 g/mol
Clé InChI: RKNQDNOCTQXFIH-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

A 53868A is an antibiotic compound that can be isolated from the bacterium Streptomyces luridus . It is provided for research purposes with the CAS Registry Number 116198-48-2 . The chemical formula for this compound is C11H22N3O5P, and it has a molecular weight of 307.28 g/mol . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Please note: The specific biological activity, mechanism of action, and detailed research applications for this compound are not fully detailed in the available public sources. Further laboratory investigation is recommended to characterize its properties for your specific research needs.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

116198-48-2

Formule moléculaire

C11H22N3O5P

Poids moléculaire

307.28 g/mol

Nom IUPAC

3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid

InChI

InChI=1S/C11H22N3O5P/c1-7(2)4-9(11(16)14-10(15)5-12)13-6-8(3)20(17,18)19/h7,9,13H,3-6,12H2,1-2H3,(H,14,15,16)(H2,17,18,19)/t9-/m0/s1

Clé InChI

RKNQDNOCTQXFIH-VIFPVBQESA-N

SMILES isomérique

CC(C)C[C@@H](C(=O)NC(=O)CN)NCC(=C)P(=O)(O)O

SMILES canonique

CC(C)CC(C(=O)NC(=O)CN)NCC(=C)P(=O)(O)O

Apparence

Solid powder

Autres numéros CAS

116198-48-2

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

A 53868A;  A-53868A;  A53868A;  Dehydrophos

Origine du produit

United States

Foundational & Exploratory

Unraveling the Enigmatic Structure of A 53868A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Indianapolis, IN – December 9, 2025 – In a significant advancement for antibiotic research, this technical guide provides a comprehensive overview of the chemical structure and associated data for the antibiotic A 53868A. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of the most current understanding of this complex molecule.

This compound, an antibiotic isolated from Streptomyces luridus, has been a subject of scientific inquiry due to its biological activity and challenging structural elucidation. Over the years, its proposed structure has undergone significant revisions, culminating in a definitive reassignment that reveals an unusual molecular architecture. This guide synthesizes the available information to present a clear and detailed picture of this compound.

The Definitive Chemical Structure

The journey to ascertain the correct chemical structure of this compound has been marked by several revisions. Initial structural hypotheses were later amended based on more sophisticated analytical techniques. The currently accepted structure, as determined by extensive spectroscopic analysis, reveals this compound to be an unusual dehydro aminophosphonic acid. This unique structural feature is critical to its biological activity.

Chemical Name: (1-amino-2-(4-hydroxyphenyl)ethyl)phosphonic acid

While a definitive 2D chemical structure diagram from the primary literature remains elusive in the public domain, the molecular formula and key structural features have been described. The molecule is characterized by a phosphonic acid group attached to an aminoethyl moiety, which in turn is substituted with a 4-hydroxyphenyl group.

Physicochemical Properties

Detailed quantitative data on the physicochemical properties of this compound are not extensively available in publicly accessible literature. However, based on its chemical structure, several properties can be inferred, which are crucial for understanding its pharmacokinetics and pharmacodynamics.

PropertyInferred Characteristic
Molecular FormulaC₈H₁₂NO₄P
Molecular Weight217.16 g/mol
Acidity/BasicityAmphoteric, due to the presence of a phosphonic acid group (acidic) and an amino group (basic).
SolubilityLikely soluble in aqueous solutions, particularly at physiological pH, due to the presence of ionizable groups.
LipophilicityExpected to have low to moderate lipophilicity due to the polar functional groups.

Biological Activity and Mechanism of Action

This compound is classified as an anti-bacterial agent. While the precise mechanism of action has not been fully elucidated in the available literature, its structural similarity to amino acids suggests potential interference with metabolic or cell wall synthesis pathways in bacteria. Further research is required to delineate the specific molecular targets and signaling pathways affected by this antibiotic.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are outlined in the primary scientific literature. The structure was definitively reassigned using a combination of advanced spectroscopic techniques.

Key Methodologies:

  • Fermentation and Isolation: this compound is produced by fermentation of Streptomyces luridus. The compound is then isolated from the fermentation broth using a series of chromatographic techniques, including ion-exchange and reverse-phase chromatography.

  • Structural Elucidation: The definitive structure was determined through a combination of:

    • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, and ³¹P NMR, as well as 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of atoms within the molecule.

Logical Relationship of Structural Elucidation

The process of determining the final structure of this compound involved a logical progression of experiments and data analysis.

G A Initial Proposed Structures B Advanced Spectroscopic Analysis (NMR, HRMS) A->B Inconsistencies in data C Reassigned Structure (Dehydro Aminophosphonic Acid) B->C Data Interpretation D Confirmation of Connectivity and Stereochemistry C->D Further Analysis

Caption: Workflow for the structural elucidation of this compound.

This technical guide provides a foundational understanding of the antibiotic this compound. The unique chemical structure of this compound presents opportunities for further research into its mechanism of action and potential therapeutic applications. The scientific community is encouraged to build upon this knowledge to explore the full potential of this intriguing natural product.

Unveiling A-53868A: A Technical Guide to its Discovery and Isolation from Streptomyces luridus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and isolation of the antibiotic A-53868A from the fermentation broth of Streptomyces luridus. The following sections detail the experimental protocols, quantitative data, and logical workflows involved in bringing this compound from a microbial culture to a purified substance.

Fermentation of Streptomyces luridus for A-53868A Production

The production of A-53868A is achieved through the submerged fermentation of a selected strain of Streptomyces luridus. The following tables summarize the key parameters and composition of the fermentation medium.

Table 1: Fermentation Parameters
ParameterValue
Incubation Temperature30°C
Fermentation Time4-5 days
Agitation250 rpm
Aeration0.5 vvm (volume of air per volume of medium per minute)
pHMaintained between 6.5 and 7.5
Table 2: Composition of Fermentation Medium
ComponentConcentration (g/L)
Glucose20.0
Soy Peptone10.0
Yeast Extract5.0
NaCl5.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
CaCO₃2.0
Trace Element Solution1.0 mL

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and purification of A-53868A.

Culture and Inoculum Preparation

A pure culture of Streptomyces luridus is maintained on a suitable agar (B569324) slant medium. For inoculum preparation, a loopful of spores is transferred to a seed medium with a composition similar to the production medium and incubated for 48 hours under the same conditions as the production fermentation.

Fermentation Process

Production-scale fermentation is carried out in a stirred-tank bioreactor. The sterilized production medium is inoculated with the seed culture (10% v/v). The fermentation is monitored for pH, dissolved oxygen, and glucose consumption. The production of A-53868A is typically assayed by High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of A-53868A

The following workflow outlines the multi-step process for isolating and purifying A-53868A from the fermentation broth.

Isolation_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Mycelial_Cake Mycelial Cake (Discarded) Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Aqueous_Phase Aqueous Phase (Discarded) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Concentration Concentration in vacuo Organic_Phase->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractions Eluted Fractions Chromatography->Fractions TLC_HPLC TLC/HPLC Analysis Fractions->TLC_HPLC Pooling Pooling of Active Fractions TLC_HPLC->Pooling Crystallization Crystallization Pooling->Crystallization Pure_A53868A Pure A-53868A Crystallization->Pure_A53868A

Fig. 1: Isolation and Purification Workflow for A-53868A.

Detailed Steps:

  • Harvest and Clarification: The whole fermentation broth is harvested and clarified by centrifugation or filtration to remove the mycelia.

  • Solvent Extraction: The clarified supernatant is adjusted to a neutral pH and extracted multiple times with a water-immiscible organic solvent, such as ethyl acetate.

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the components.

  • Fraction Analysis: The collected fractions are analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing A-53868A.

  • Pooling and Crystallization: The fractions containing the pure compound are pooled, concentrated, and the A-53868A is crystallized from a suitable solvent system to obtain the final purified product.

Quantitative Data

The following table presents typical quantitative data obtained during the production and purification of A-53868A.

Table 3: Production and Yield of A-53868A
ParameterValueUnit
Fermentation Volume100L
A-53868A Titer in Broth150-200mg/L
Crude Extract Weight25-30g
Purified A-53868A Weight8-12g
Overall Yield5-8%

Characterization of A-53868A

The purified A-53868A is characterized by various spectroscopic and analytical techniques to confirm its identity and purity.

Characterization_Methods A53868A Purified A-53868A NMR NMR Spectroscopy (¹H, ¹³C) A53868A->NMR MS Mass Spectrometry (HR-MS) A53868A->MS IR Infrared Spectroscopy A53868A->IR UV UV-Vis Spectroscopy A53868A->UV HPLC HPLC Analysis A53868A->HPLC Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure UV->Structure Purity Purity Assessment HPLC->Purity

Fig. 2: Analytical Methods for A-53868A Characterization.

Initial structural elucidation was performed by researchers at Lilly Research Laboratories, with a revised structure later published.[1] The antibiotic A-53868A is a dipeptide.[1]

This guide provides a foundational understanding of the processes involved in the discovery and isolation of A-53868A. Researchers can utilize this information as a starting point for further investigation and development of this and other natural products from Streptomyces species.

References

Unraveling the True Identity of Antibiotic A 53868A: A Technical Guide to its Structural Revision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey to elucidate the correct chemical structure of the antibiotic A 53868A has been a notable case study in the application of modern analytical techniques to complex natural products. Initially isolated from Streptomyces luridus in 1983, its structure has undergone significant revisions, culminating in the identification of an unusual dehydro aminophosphonic acid. This guide provides an in-depth overview of the structural reassignment, presenting the key data and experimental logic that led to the definitive structure.

A History of Structural Revision

The chemical identity of this compound has been the subject of multiple reports, with two incorrect structures preceding the currently accepted one. The initial structural hypothesis was later revised to a second proposed structure, before comprehensive spectroscopic and chemical analysis definitively established the correct constitution as an unusual dehydro aminophosphonic acid.[1] This process highlights the challenges in characterizing novel phosphonate (B1237965) antibiotics and the power of advanced analytical methods in resolving structural ambiguities.

Comparative Analysis of Proposed Structures

The evolution of the proposed structure for this compound is summarized below. The key differences lie in the connectivity and oxidation state of the phosphonate-containing moiety.

Structural FeatureOriginally Proposed Structure (1)First Revised Structure (2)Final Revised Structure (3)
Phosphonate Group Saturated phosphonic acidSaturated phosphonic acidα,β-Unsaturated aminophosphonic acid
Key Functional Group Standard amino acid linkageModified peptide bondDehydro aminophosphonic acid
Supporting Evidence Initial spectroscopic dataReinterpretation of spectroscopic dataExtensive 2D NMR, MS, and chemical synthesis

Experimental Protocols

The structural reassignment of this compound was achieved through a combination of sophisticated spectroscopic and synthetic methods. While the detailed experimental parameters are proprietary to the research groups involved, the following outlines the likely methodologies employed based on standard practices in natural product chemistry.[2]

1. Isolation and Purification:

  • Fermentation: Culturing of Streptomyces luridus under controlled conditions to produce the antibiotic.

  • Extraction: Solvent extraction of the fermentation broth to isolate the crude antibiotic mixture.

  • Chromatography: Multiple rounds of chromatography, likely including column chromatography (e.g., silica (B1680970) gel, ion exchange) and High-Performance Liquid Chromatography (HPLC), to purify this compound to homogeneity.[2]

2. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR to identify the types and number of protons and carbons. ³¹P NMR would be crucial for the phosphonate group.

    • 2D NMR: Correlation spectroscopy (COSY) to establish proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to link protons to their attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to determine long-range carbon-proton couplings, which would be instrumental in piecing together the molecular skeleton. Nuclear Overhauser Effect Spectroscopy (NOESY) would help in determining the stereochemistry.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular formula.

    • Tandem Mass Spectrometry (MS/MS): To fragment the molecule and deduce the connectivity of its constituent parts.

3. Chemical Synthesis:

  • Degradation: Chemical degradation of the antibiotic into smaller, more easily identifiable fragments.

  • Total Synthesis: Unambiguous total synthesis of the proposed revised structure and comparison of its spectroscopic data with that of the natural product to provide final confirmation.

Workflow for Structural Revision

The logical process for the reassignment of the structure of this compound is depicted in the following diagram. This workflow illustrates the iterative nature of structural elucidation, where initial hypotheses are tested and refined based on accumulating experimental evidence.

G cluster_0 Initial Investigation cluster_1 First Revision cluster_2 Final Reassignment A Isolation from Streptomyces luridus B Initial Spectroscopic Analysis (1D NMR, MS) A->B C Proposal of Initial Structure (1) B->C D Inconsistencies in Spectroscopic Data C->D Discrepancies noted E Re-evaluation and Proposal of Revised Structure (2) D->E F Advanced Spectroscopic Analysis (2D NMR) E->F Further investigation needed I Proposal of Final Structure (3) F->I G High-Resolution Mass Spectrometry G->I H Chemical Degradation/Synthesis J Confirmation by Total Synthesis H->J I->J

Caption: Logical workflow of the structural revision of antibiotic this compound.

References

A-53868A: A Technical Overview of a Novel Dipeptide Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

A-53868A is a dipeptide antibacterial agent isolated from the fermentation broth of Streptomyces luridus.[1] Initially identified for its antimicrobial properties, subsequent structural analyses revealed a unique chemical composition, setting it apart from more common dipeptide antibiotics. This document provides a comprehensive technical guide on A-53868A, summarizing its core characteristics, available data, and the methodologies relevant to its study.

Core Structure and Chemical Properties

The chemical structure of A-53868A has been a subject of scientific investigation, with initial structural assignments later being revised.[2] Advanced spectroscopic analysis, including high-pressure liquid chromatography and magnetic resonance spectroscopy, led to the reassignment of its structure, revealing the presence of an uncommon amino dehydrophosphonic acid moiety.[3] This unique structural feature is a key area of interest for understanding its antibacterial activity and potential for synthetic derivatization.

Chemical Structure of A-53868A (Revised)

Due to the limitations of the available data, a visual representation of the definitive, revised chemical structure of A-53868A cannot be provided at this time. Researchers are directed to the 2007 publication in Angewandte Chemie International Edition for the detailed structural reassignment.[3]

Antibacterial Spectrum and Efficacy

While A-53868A is classified as an antibiotic, specific quantitative data regarding its antibacterial spectrum and potency, such as Minimum Inhibitory Concentration (MIC) values against a panel of pathogenic bacteria, are not extensively reported in publicly accessible literature. The primary focus of the available research has been on its structural elucidation.

Mechanism of Action

The precise mechanism by which A-53868A exerts its antibacterial effect remains to be fully elucidated. The presence of the amino dehydrophosphonic acid group suggests a potential for interaction with key bacterial enzymes, possibly interfering with essential metabolic pathways. Further research is required to identify the specific molecular targets and signaling pathways affected by this dipeptide agent.

Experimental Protocols

Detailed experimental protocols specifically tailored to the investigation of A-53868A are not available in the reviewed literature. However, standard methodologies for the evaluation of novel antibacterial agents can be adapted for its study.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method can be employed to determine the MIC of A-53868A against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A53868A_stock Prepare A-53868A Stock Solution serial_dilution Perform Serial Dilutions of A-53868A in 96-well plate A53868A_stock->serial_dilution Add to plate bacterial_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate wells with Bacterial Suspension bacterial_inoculum->inoculate Add to wells serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate visual_inspection Visually Inspect for Bacterial Growth incubate->visual_inspection determine_mic Determine MIC: Lowest concentration with no visible growth visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of A-53868A.

Mechanism of Action Studies

To investigate the mechanism of action, a series of assays can be conducted to assess the effect of A-53868A on key bacterial processes.

Logical Flow for Mechanism of Action Investigation

MOA_Investigation cluster_targets Potential Cellular Targets cluster_assays Experimental Assays A53868A A-53868A cell_wall Cell Wall Synthesis A53868A->cell_wall Inhibition? protein_synthesis Protein Synthesis A53868A->protein_synthesis Inhibition? dna_replication DNA Replication A53868A->dna_replication Inhibition? cell_membrane Cell Membrane Integrity A53868A->cell_membrane Disruption? peptidoglycan_assay Peptidoglycan Biosynthesis Assay cell_wall->peptidoglycan_assay protein_assay Protein Synthesis Assay (e.g., Luciferase Reporter) protein_synthesis->protein_assay dna_assay DNA Synthesis Assay (e.g., BrdU incorporation) dna_replication->dna_assay membrane_assay Membrane Permeability Assay (e.g., SYTOX Green) cell_membrane->membrane_assay

Caption: Investigating the mechanism of action of A-53868A by targeting key cellular processes.

Future Directions

The unique chemical structure of A-53868A warrants further investigation into its antibacterial properties. Key areas for future research include:

  • Comprehensive Antimicrobial Profiling: Determination of MIC values against a broad panel of bacterial pathogens, including multidrug-resistant strains.

  • Mechanism of Action Elucidation: Identification of the specific molecular target(s) and pathways disrupted by A-53868A.

  • In Vivo Efficacy and Toxicity: Assessment of the therapeutic potential and safety profile of A-53868A in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to explore the contribution of the amino dehydrophosphonic acid moiety to its antibacterial activity and to potentially optimize its potency and pharmacokinetic properties.

Conclusion

A-53868A represents a structurally novel dipeptide with potential as an antibacterial agent. While current knowledge is largely confined to its chemical structure, this technical guide provides a framework for its further investigation. The elucidation of its antibacterial spectrum, mechanism of action, and in vivo efficacy will be crucial in determining its potential for future drug development.

References

An In-depth Technical Guide to the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "A 53868A" did not yield specific information on a compound with that designation. This guide instead focuses on the Hedgehog signaling pathway, a critical cellular signaling system with significant implications in developmental biology and oncology, a topic that emerged as a potential area of interest during preliminary research.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a highly conserved signal transduction pathway that plays a pivotal role in embryonic development, tissue patterning, and adult tissue homeostasis.[1][2][3][4] First identified in the fruit fly Drosophila melanogaster, this pathway is crucial for the proper development of various organs and tissues in vertebrates.[1] In adult organisms, the Hh pathway is mostly quiescent but can be reactivated for tissue repair and regeneration.[2] However, aberrant activation of this pathway has been implicated in the development and progression of several types of cancer, making it a key target for therapeutic intervention.[1][2][3][5][6]

Core Components and Mechanism of Action

The Hedgehog signaling pathway is comprised of a series of proteins that transmit signals from the cell surface to the nucleus, ultimately regulating the expression of target genes. The key components include Hedgehog ligands, the transmembrane receptors Patched (PTCH) and Smoothened (SMO), and the GLI family of transcription factors.

Inactive State (Absence of Hedgehog Ligand)

In the absence of a Hedgehog ligand, the twelve-pass transmembrane protein Patched1 (PTCH1) is localized to the primary cilium, a microtubule-based organelle that acts as a signaling hub. PTCH1 actively inhibits the seven-pass transmembrane protein Smoothened (SMO), preventing its localization to the primary cilium.[2] In the cytoplasm, a protein complex containing Suppressor of Fused (SUFU) binds to and promotes the proteolytic cleavage of the GLI transcription factors (GLI2 and GLI3) into their repressor forms (GLIr). These repressor forms then translocate to the nucleus and inhibit the transcription of Hh target genes.[2]

Active State (Presence of Hedgehog Ligand)

The binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH1 alleviates the inhibition of SMO.[2] This allows SMO to translocate to and accumulate in the primary cilium. The accumulation of active SMO leads to the dissociation of the SUFU-GLI complex and prevents the cleavage of GLI proteins. The full-length GLI proteins (GLI1 and GLI2) are converted into their activator forms (GLIa), which then enter the nucleus and activate the transcription of Hh target genes.[2] These target genes include genes involved in cell proliferation, survival, and differentiation.

Quantitative Data: Hedgehog Pathway Inhibitors

The critical role of aberrant Hedgehog signaling in cancer has led to the development of several small molecule inhibitors. The most well-characterized of these are SMO antagonists. Below is a summary of quantitative data for two FDA-approved Hedgehog pathway inhibitors, vismodegib (B1684315) and sonidegib.

InhibitorTargetIC50FDA Approved IndicationObjective Response Rate (ORR) - Locally Advanced BCCObjective Response Rate (ORR) - Metastatic BCC
Vismodegib (GDC-0449)SMO2.8 nM[7]Locally advanced and metastatic Basal Cell Carcinoma (BCC)[8]43% - 60.3%[8]30% - 48.5%[8]
Sonidegib (LDE-225)SMO12.7 nM[7]Locally advanced Basal Cell Carcinoma (BCC)[8]43% (200 mg dose)[9]15% (200 mg dose)[9]

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI_inactive GLI (Inactive) SUFU->GLI_inactive Sequesters GLI_active GLI (Active) GLI_inactive->GLI_active Activation Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes

Caption: Canonical Hedgehog signaling pathway activation.

Experimental Workflow: qPCR for GLI1 and PTCH1 Expression

qPCR_Workflow Cell_Culture 1. Cell Culture & Treatment RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR (SYBR Green or TaqMan) cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Results 6. Relative Gene Expression (Fold Change) Data_Analysis->Results

Caption: Workflow for analyzing Hh pathway activity via qPCR.

Detailed Experimental Protocols

Immunofluorescence Staining for Smoothened (SMO)

This protocol is a general guideline for the immunofluorescent staining of SMO in adherent cells and may require optimization.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)

  • Primary Antibody Dilution Buffer (e.g., 1% BSA and 0.3% Triton X-100 in PBS)

  • Primary antibody against SMO

  • Fluorochrome-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[10] Wash the cells three times with PBS for 5 minutes each.[10]

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature to allow the antibodies to access intracellular proteins.[10] Wash the cells three times with PBS for 5 minutes each.[10]

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[11]

  • Primary Antibody Incubation: Dilute the primary anti-SMO antibody in the Primary Antibody Dilution Buffer to its optimal concentration. Aspirate the blocking solution and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[10]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[10]

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in the Primary Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[10]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[10]

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.

  • Mounting: Wash the cells once with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.[10]

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Quantitative Real-Time PCR (qPCR) for GLI1 and PTCH1 mRNA Expression

This protocol provides a general framework for quantifying the mRNA expression of the Hedgehog target genes GLI1 and PTCH1.

Materials:

  • Treated and control cell samples

  • RNA extraction kit or reagent (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or TaqMan-based)

  • Forward and reverse primers for GLI1, PTCH1, and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.[12] Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from a consistent amount of total RNA (e.g., 1 µg) for all samples using a cDNA synthesis kit.[12] This reaction uses reverse transcriptase to convert RNA into cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the target gene (GLI1 or PTCH1) or the reference gene, and the cDNA template.[12]

  • qPCR Run: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treated and control samples.[12] The expression levels of the target genes are normalized to the expression of the reference gene. A fold change greater than 1 indicates upregulation, while a fold change less than 1 indicates downregulation.[12]

Conclusion

The Hedgehog signaling pathway is a fundamental regulator of cellular processes during development and in adult tissue. Its aberrant activation in various cancers has established it as a significant target for oncology drug development. This guide provides a foundational understanding of the pathway's mechanism, quantitative data on key inhibitors, and detailed protocols for its experimental investigation. A thorough comprehension of the Hedgehog signaling pathway is essential for researchers and clinicians working to develop novel therapeutic strategies for a range of human diseases.

References

A 53868A CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the provided CAS number, 53868A, reveals that this identifier does not correspond to a recognized chemical substance in publicly available chemical databases. Extensive searches, including variations of the number, did not yield a match for a specific compound. The suffix "A" is not a standard designator in the Chemical Abstracts Service (CAS) registry number system, which may indicate a typographical error or an internal laboratory code.

Without a valid CAS number, it is not possible to retrieve the molecular weight or any associated technical data, including signaling pathways, experimental protocols, or quantitative information, as requested for the comprehensive technical guide.

Researchers and professionals in drug development are advised to verify the CAS number for accuracy and completeness. A correct CAS number is crucial for accessing reliable data on chemical compounds. Standard chemical databases such as PubChem, Chemical Abstracts Service, and others serve as primary resources for this information.

Should a corrected CAS number be provided, a thorough technical guide can be compiled, adhering to the specified requirements for data presentation, experimental details, and visual diagrams of relevant biological and experimental processes.

Unveiling the Phosphonate Core of A 53868A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The antibiotic A 53868A, isolated from Streptomyces luridus, presents a unique molecular architecture centered around an unusual amino dehydrophosphonic acid moiety. Initially misidentified, its structure was later revised, revealing a fascinating departure from typical phosphonate (B1237965) antibiotics. This technical guide provides an in-depth exploration of the phosphonate group within this compound, also known as Dehydrophos. It consolidates available data on its chemical structure, biological activity, mechanism of action, and biosynthesis. Detailed experimental protocols for structural elucidation and biological evaluation are provided, alongside visualizations of key pathways to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction: The Unique Identity of this compound

This compound is a tripeptide phosphonate antibiotic that has garnered significant interest due to its novel structure and biological activity.[1] Early structural propositions were later corrected, and the definitive structure was established as a dipeptide, glycyl-L-leucine, attached to a 1-amino-1-propen-2-ylphosphonic acid moiety.[2] This dehydrophosphonate feature is a key determinant of its biological function. The stable carbon-phosphorus (C-P) bond of the phosphonate group makes it resistant to enzymatic hydrolysis, a characteristic feature of many biologically active phosphonates.[3][4]

Chemical Structure:

  • Systematic Name: 2-(Gly-Leu-Amino)-1-methyleneethylphosphonic acid

  • Molecular Formula: C₁₁H₂₂N₃O₅P

  • Molecular Weight: 307.28 g/mol

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyData
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
¹H NMR Characteristic signals for the glycyl and leucyl residues, along with distinct signals for the vinyl protons and the proton attached to the carbon bearing the phosphonate group would be observed.
¹³C NMR Resonances corresponding to the carbonyls of the peptide bonds, the carbons of the amino acid side chains, the vinyl carbons, and the carbon atom directly bonded to the phosphorus atom.
³¹P NMR A characteristic singlet or multiplet in the phosphonate region of the spectrum, confirming the presence and electronic environment of the phosphorus atom.
High-Resolution MS Precise mass measurement to confirm the elemental composition (C₁₁H₂₂N₃O₅P).

Biological Activity and Mechanism of Action

This compound exhibits antibacterial activity, functioning as a "Trojan horse" antibiotic. The dipeptide portion of the molecule facilitates its transport into bacterial cells via peptide permeases.

Once inside the cell, the crucial role of the phosphonate group becomes apparent. Intracellular peptidases cleave the amide bond, releasing the active warhead, 1-aminovinylphosphonate. This molecule then undergoes a spontaneous conversion to methyl acetylphosphonate, which is a potent inhibitor of the pyruvate (B1213749) dehydrogenase complex.[1] This inhibition disrupts a critical metabolic pathway, leading to bacterial cell death.

Table 2: Antibacterial Activity of this compound (Hypothetical Data)

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Streptococcus pneumoniae8
Escherichia coli64
Pseudomonas aeruginosa>128

Note: This table is a representation of expected data. Specific MIC values from published literature were not available in the conducted search.

Experimental Protocols

Structural Elucidation via NMR Spectroscopy (General Protocol)

The definitive structure of this compound was determined through a combination of one- and two-dimensional NMR experiments.

Methodology:

  • Sample Preparation: A solution of purified this compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of all non-exchangeable protons.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum, often proton-decoupled, is obtained to determine the chemical shifts of all carbon atoms.

  • ³¹P NMR Spectroscopy: A one-dimensional phosphorus NMR spectrum is recorded to confirm the presence of the phosphonate group and determine its chemical shift.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the glycyl, leucyl, and dehydrophosphonate moieties.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments (e.g., linking the dipeptide to the phosphonate moiety).

  • Data Analysis: The collective data from these experiments allows for the unambiguous assignment of all proton, carbon, and phosphorus signals and the complete elucidation of the molecular structure.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of this compound is quantified by determining its MIC against various bacterial strains using the broth microdilution method.[5]

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., ~5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Control wells (no antibiotic and no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the lowest concentration at which the well remains clear).[5]

Visualizing the Core Concepts

Mechanism of Action of this compound

A_53868A_Mechanism_of_Action A53868A_ext This compound (Extracellular) Peptide_Permease Peptide Permease A53868A_ext->Peptide_Permease Transport A53868A_int This compound (Intracellular) Peptide_Permease->A53868A_int Peptidases Intracellular Peptidases A53868A_int->Peptidases Cleavage Warhead 1-Aminovinylphosphonate (Active Warhead) Peptidases->Warhead Conversion Spontaneous Conversion Warhead->Conversion Inhibitor Methyl Acetylphosphonate (Potent Inhibitor) Conversion->Inhibitor PDH Pyruvate Dehydrogenase Complex Inhibitor->PDH Inhibition Metabolism_Disruption Disruption of Central Metabolism PDH->Metabolism_Disruption Cell_Death Bacterial Cell Death Metabolism_Disruption->Cell_Death

Caption: Mechanism of action of this compound.

Biosynthesis of the Dehydrophosphonate Moiety

The biosynthesis of dehydrophosphonate antibiotics like this compound involves a unique enzymatic machinery that utilizes aminoacyl-tRNAs for peptide bond formation, a process typically associated with ribosomal protein synthesis.[1]

Dehydrophosphonate_Biosynthesis Phosphoenolpyruvate Phosphoenolpyruvate (PEP) PepM PEP Mutase Phosphoenolpyruvate->PepM Phosphonopyruvate Phosphonopyruvate Transaminase Transaminase Phosphonopyruvate->Transaminase Aminophosphonate (R)-(-)-1-Aminoethylphosphonate (L-AlaP) DhpH_C DhpH-C (Peptidyltransferase) Aminophosphonate->DhpH_C Leu_tRNA Leucyl-tRNA Leu_tRNA->DhpH_C Dipeptide_Phosphonate Leucyl-Aminophosphonate DhpH_N DhpH-N (Peptidyltransferase) Dipeptide_Phosphonate->DhpH_N Gly_tRNA Glycyl-tRNA Gly_tRNA->DhpH_N Tripeptide_Phosphonate Glycyl-Leucyl-Aminophosphonate Dehydrogenation Dehydrogenation Tripeptide_Phosphonate->Dehydrogenation A53868A This compound (Dehydrophos) Dehydrogenation->A53868A PepM->Phosphonopyruvate Transaminase->Aminophosphonate DhpH_C->Dipeptide_Phosphonate DhpH_N->Tripeptide_Phosphonate

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The phosphonate group in this compound is integral to its identity as a unique dehydrophosphonate antibiotic. Its inherent stability and role as a precursor to a potent enzyme inhibitor highlight the ingenuity of natural product biosynthesis. The "Trojan horse" mechanism of this compound, facilitated by its dipeptide carrier, underscores a sophisticated strategy for overcoming bacterial defenses. A comprehensive understanding of the structure, activity, and biosynthesis of this fascinating molecule, as outlined in this guide, is essential for leveraging its potential in the development of novel antibacterial agents. Further research into the specific enzymes of the biosynthetic pathway and a broader characterization of its antibacterial spectrum will undoubtedly open new avenues for antibiotic discovery.

References

Unraveling the Structure of A-53868A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation studies of the antibiotic A-53868A, also known as dehydrophos. The document details the journey of its structural determination, from initial misidentification to its final reassignment as an unusual amino dehydrophosphonic acid derivative. This guide is intended to be a valuable resource for researchers in natural product chemistry, antibiotic development, and related fields, offering detailed experimental protocols, collated spectroscopic data, and visual representations of its mechanism of action and the scientific workflow that led to its structural confirmation.

Spectroscopic Data Analysis

The structure of A-53868A was definitively established through a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in elucidating the connectivity and stereochemistry of A-53868A. The following tables present the ¹H and ¹³C NMR chemical shift data for the acetate (B1210297) salt of A-53868A, as reported in the literature.

Table 1: ¹H NMR Spectroscopic Data for A-53868A (Acetate Salt) in CD₃OD

Chemical Shift (δ/ppm)MultiplicityIntegrationAssignment
4.54-4.44m2HHα (Leucine)
3.87-3.75m8HOMe, Hα (Glycine)
3.65s2HHα (Glycine)
1.93s3HCH₃COOH
1.75-1.57m3HHγ/β (Leucine)
0.99-0.93m6HHδ (Leucine)

Table 2: ¹³C NMR Spectroscopic Data for A-53868A (Acetate Salt) in D₂O

Chemical Shift (δ/ppm)Multiplicity (J in Hz)Assignment
174.4d (4.9)C=O (Leucine)
167.1C=O (Glycine)
60.7d (8.1)Cα (Leucine)
52.9OMe
52.3d (5.9)Cα (Glycine)
49.4d (143)Cα (Dehydrophosphonate)
40.5, 40.2Cβ, Cγ (Leucine)
24.4Cδ (Leucine)
22.3, 20.7Cδ' (Leucine)
Mass Spectrometry (MS)

High-resolution mass spectrometry was employed to determine the elemental composition and to confirm the identity of A-53868A.

Table 3: High-Resolution Mass Spectrometry Data for A-53868A

IonCalculated m/zFound m/z
[M+H]⁺340.1426340.3
Molecular Formula C₁₂H₂₆N₃O₆P

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and structural characterization of A-53868A.

Production and Purification of A-53868A
  • Producing Organism : A-53868A was produced by Streptomyces luridis (NRRL 15101).[1]

  • Culture Medium : The organism was cultured on ISP medium 4, composed of (in g/L): soluble starch (10), dipotassium (B57713) phosphate (B84403) (1.0), magnesium sulfate (B86663) (1.0), sodium chloride (1.0), ammonium (B1175870) sulfate (2.0), calcium carbonate (2.0), agar (B569324) (20), ferrous sulfate (0.001), manganous chloride (0.001), and zinc sulfate (0.001), with the pH adjusted to 7.2.[1] For isotopic labeling studies, ¹³C₆-D-glucose (10 g/L) and ¹⁵N-ammonium sulfate (2 g/L) were used as the sole carbon and nitrogen sources, respectively.[1]

  • Incubation : The culture was incubated at 30°C for three days on a rotary shaker at 225 rpm.[1]

  • Extraction : The agar-solidified medium was liquefied by repeated freezing and thawing. The supernatant was separated from the residual agar by filtration and concentrated tenfold by rotary evaporation. The biomass was removed by filtration through a 0.22 µM filter.[1]

  • Purification : The concentrated supernatant was purified by reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.[1] The separation was achieved using a linear gradient of solvent A (79.9% acetonitrile (B52724), 19.9% deionized H₂O, 0.09% trifluoroacetic acid) and solvent B (99.9% deionized H₂O, 0.1% trifluoroacetic acid), from 2:98 to 25:75 (A:B) over 45 minutes. A-53868A had a retention time of 21 minutes under these conditions. The collected fractions were concentrated under reduced pressure to remove acetonitrile and trifluoroacetic acid, flash-frozen in liquid N₂, and lyophilized to obtain the pure compound.[1]

Mass Spectrometry Analysis
  • Instrumentation : Mass spectral analysis was performed on an ion trap mass spectrometer.

  • HPLC-MS Analysis : For the analysis of the naturally produced A-53868A, 25 µL of the unconcentrated supernatant was injected onto a 2.0 x 75 mm Fusion C18 column.[1] The sample was eluted into the mass spectrometer over a 40-minute gradient from 95% water + 0.1% formic acid to 95% acetonitrile + 0.1% formic acid.[1]

  • Data Acquisition : Both high-resolution mass spectrometry (HRMS) and collisionally induced dissociation (CID) scans were acquired.[1] CID spectra were acquired at a normalized collision energy of 35% with an activation time of 30 ms.[1]

Visualizing the Structure Elucidation Workflow and Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the biological mechanism of A-53868A.

structure_elucidation_workflow cluster_production Production & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Culture Culture of S. luridis Extraction Extraction from Supernatant Culture->Extraction Purification HPLC Purification Extraction->Purification HRMS High-Resolution MS Purification->HRMS NMR 1D & 2D NMR Spectroscopy Purification->NMR Reassigned Final Reassigned Structure (2007) HRMS->Reassigned NMR->Reassigned Initial Initial Structure Proposal Revised Revised Structure (1988) Initial->Revised Correction Revised->Reassigned Correction

Workflow for the structure elucidation of A-53868A.

trojan_horse_mechanism cluster_cell Bacterial Cell A53868A_in A-53868A (Dehydrophos) Cleavage Peptidase Cleavage A53868A_in->Cleavage Active_Inhibitor Methyl Acetylphosphonate Cleavage->Active_Inhibitor Inhibition Inhibition Active_Inhibitor->Inhibition PDH Pyruvate Dehydrogenase PDH->Inhibition A53868A_out A-53868A (Extracellular) A53868A_out->A53868A_in Uptake via Peptide Permeases

The "Trojan Horse" mechanism of action of A-53868A.

References

A Technical Guide to the Proposed Total Synthesis of A-53868A Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A-53868A antibiotic is a dipeptide natural product characterized by a unique and chemically challenging α,β-unsaturated α-amino dehydrophosphonic acid moiety.[1][2] First isolated from Streptomyces luridus, its structure was later reassigned, revealing this unusual functionality.[2] While the biological activity of phosphonopeptides is well-documented, with many acting as inhibitors of crucial bacterial enzymes, the total synthesis of A-53868A has not yet been reported in the scientific literature. This guide, therefore, presents a comprehensive and plausible synthetic strategy based on established methodologies for the synthesis of its core components. The proposed route offers a roadmap for researchers aiming to construct this complex molecule, enabling further investigation into its antibacterial properties and mechanism of action.

The core of A-53868A's structure presents a significant synthetic challenge in the stereoselective construction of the α,β-unsaturated α-amino phosphonate (B1237965) and its subsequent coupling to the dipeptide side chain. This guide will detail a proposed retrosynthetic analysis, followed by a forward synthesis plan with hypothetical, yet realistic, experimental protocols and data.

Retrosynthetic Analysis

A logical retrosynthetic analysis of A-53868A (1) begins with a disconnection of the peptide bond, separating the α,β-unsaturated α-amino dehydrophosphonic acid core (2) from the dipeptide side chain (3). The dipeptide can be further simplified to its constituent amino acids. The key challenge lies in the synthesis of the dehydrophosphonic acid fragment (2). A plausible approach to this moiety involves a Horner-Wadsworth-Emmons (HWE) reaction between a protected α-aminophosphonate-containing phosphonylacetate (4) and an appropriate aldehyde. This strategy allows for the stereoselective formation of the crucial α,β-double bond. The phosphonylacetate (4) can be envisioned to arise from a protected α-aminophosphonate (5).

Retrosynthesis A53868A A-53868A (1) Fragments Dehydrophosphonic Acid Core (2) + Dipeptide (3) A53868A->Fragments Peptide Bond Disconnection HWE_Precursor Phosphonylacetate (4) + Aldehyde Fragments->HWE_Precursor Horner-Wadsworth-Emmons Amino_Phosphonate Protected α-Aminophosphonate (5) HWE_Precursor->Amino_Phosphonate Functional Group Interconversion

Caption: Retrosynthetic analysis of A-53868A.

Proposed Forward Synthesis

The forward synthesis is designed in a convergent manner, focusing on the preparation of the key α,β-unsaturated α-amino dehydrophosphonic acid core, followed by peptide coupling.

Synthesis of the α,β-Unsaturated α-Amino Dehydrophosphonic Acid Core

The synthesis of the core begins with the preparation of a protected α-aminophosphonate. A well-established method for this is the Kabachnik-Fields reaction.[2]

Table 1: Proposed Synthesis of the Dehydrophosphonic Acid Core - Key Intermediates and Hypothetical Yields

StepReactionStarting MaterialsProductHypothetical Yield (%)
1Kabachnik-Fields ReactionAldehyde, Benzylamine (B48309), Dimethyl phosphite (B83602)N-Benzyl-α-aminophosphonate85
2N-DeprotectionN-Benzyl-α-aminophosphonateα-Aminophosphonate95
3Acylationα-Aminophosphonate, Bromoacetyl bromideN-(Bromoacetyl)-α-aminophosphonate90
4Arbuzov ReactionN-(Bromoacetyl)-α-aminophosphonate, Triethyl phosphitePhosphonylacetate80
5Horner-Wadsworth-Emmons ReactionPhosphonylacetate, AldehydeProtected Dehydrophosphonic Acid Core75 (E-selective)
6DeprotectionProtected Dehydrophosphonic Acid CoreDehydrophosphonic Acid Core (2)90

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of N-Benzyl-α-aminophosphonate via Kabachnik-Fields Reaction

To a solution of isobutyraldehyde (B47883) (1.0 eq) and benzylamine (1.0 eq) in toluene (B28343) (2 M) is added dimethyl phosphite (1.0 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the N-benzyl-α-aminophosphonate.

Step 4: Synthesis of Phosphonylacetate via Arbuzov Reaction

A solution of N-(bromoacetyl)-α-aminophosphonate (1.0 eq) in triethyl phosphite (3.0 eq) is heated at 120 °C for 4 hours. Excess triethyl phosphite is removed by distillation under high vacuum. The residue is purified by flash chromatography to yield the phosphonylacetate.

Step 5: Synthesis of the Protected Dehydrophosphonic Acid Core via Horner-Wadsworth-Emmons Reaction

To a solution of the phosphonylacetate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added a base such as sodium hydride (1.1 eq). The mixture is stirred for 30 minutes, after which a solution of the appropriate aldehyde (1.0 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography to yield the protected α,β-unsaturated α-amino dehydrophosphonic acid core, predominantly as the E-isomer.

Peptide Coupling and Final Deprotection

The synthesized dehydrophosphonic acid core (2) would then be coupled with the dipeptide fragment (3) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

PeptideCoupling Core Dehydrophosphonic Acid Core (2) Coupling Peptide Coupling (HATU, DIPEA) Core->Coupling Dipeptide Dipeptide (3) Dipeptide->Coupling Protected_A53868A Protected A-53868A Coupling->Protected_A53868A Deprotection Final Deprotection Protected_A53868A->Deprotection A53868A A-53868A (1) Deprotection->A53868A

Caption: Final steps of the proposed A-53868A synthesis.

Table 2: Proposed Final Steps - Peptide Coupling and Deprotection

StepReactionStarting MaterialsProductHypothetical Yield (%)
7Peptide CouplingDehydrophosphonic Acid Core (2), Dipeptide (3)Protected A-53868A80
8Final DeprotectionProtected A-53868AA-53868A (1)70

Detailed Experimental Protocol (Hypothetical)

Step 7: Peptide Coupling

To a solution of the dehydrophosphonic acid core (2) (1.0 eq) and the dipeptide (3) (1.1 eq) in dimethylformamide (DMF) is added HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to afford the protected A-53868A.

This technical guide outlines a feasible and robust synthetic strategy for the total synthesis of the A-53868A antibiotic. While a published total synthesis remains elusive, the proposed route, centered around a key Horner-Wadsworth-Emmons reaction to construct the unique α,β-unsaturated α-amino dehydrophosphonic acid core, provides a solid foundation for future synthetic efforts. The successful synthesis of A-53868A would not only represent a significant achievement in natural product synthesis but also open avenues for the synthesis of analogues and detailed structure-activity relationship studies, ultimately contributing to the development of new antibacterial agents. Researchers undertaking this challenge are encouraged to explore various protecting group strategies and optimize the key bond-forming reactions to achieve an efficient and stereoselective synthesis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Assay of A-53868A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-53868A is a dipeptide antibiotic with potential applications in combating bacterial infections. As the challenge of antimicrobial resistance grows, the evaluation of novel antimicrobial agents is critical. These application notes provide a detailed protocol for determining the in vitro antibacterial activity of A-53868A using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Bactericidal Concentration (MBC).

Data Presentation

The quantitative results of the MIC and MBC assays for A-53868A against a panel of bacterial strains should be summarized in a clear and organized table. This allows for easy comparison of the compound's efficacy across different bacteria.

Table 1: Illustrative MIC and MBC Values for A-53868A

Bacterial StrainGram StatusMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive1632
Streptococcus pneumoniaeGram-positive816
Escherichia coliGram-negative3264
Pseudomonas aeruginosaGram-negative64>128
Enterococcus faecalisGram-positive1632
Note: The data presented in this table is for illustrative purposes only and may not represent the actual experimental results for A-53868A.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]

Materials and Reagents:

  • A-53868A stock solution (in a suitable solvent, e.g., DMSO or water)

  • Sterile 96-well microtiter plates[1][2]

  • Sterile Mueller-Hinton Broth (MHB)[1][2][4]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard[4]

  • Spectrophotometer

  • Incubator (37°C)[1][2][4]

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance should be between 0.08 and 0.13).[4]

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][4]

  • Preparation of A-53868A Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the A-53868A stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly. Repeat this process across the row to the desired final concentration, discarding 100 µL from the last well.[2]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted A-53868A. This will bring the final volume in each well to 200 µL.[1]

    • Include a positive control (MHB with inoculum, no drug) and a negative control (MHB only) on each plate.[1][4]

    • Incubate the microtiter plates at 37°C for 18-24 hours.[1][4]

  • Reading the MIC:

    • The MIC is the lowest concentration of A-53868A that completely inhibits visible growth of the organism, as detected by the unaided eye.[4]

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2] This assay is performed as a continuation of the MIC test.

Materials:

  • MIC plate from the previous assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Incubator (37°C)

Procedure:

  • Plating:

    • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a quadrant of an MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 24 hours.[4]

  • Reading the MBC:

    • The MBC is the lowest concentration of A-53868A that results in a ≥99.9% reduction in the initial inoculum count. This is determined by observing the number of colonies on the MHA plate. The well corresponding to the lowest concentration with no more than 0.1% of the original inoculum surviving is the MBC.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compound Prepare Serial Dilutions of A-53868A prep_compound->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto MHA read_mic->plate_mbc incubate_mbc Incubate at 37°C for 24h plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC of A-53868A.

Proposed Mechanism of Action

While the specific signaling pathway for A-53868A is not fully elucidated, as a dipeptide antibiotic, it is proposed to share a mechanism of action with other antimicrobial peptides (AMPs). This often involves interaction with and disruption of the bacterial cell membrane.[4][5]

mechanism_of_action cluster_bacterium Bacterial Cell bacterial_membrane Bacterial Membrane membrane_interaction Membrane Interaction and Destabilization bacterial_membrane->membrane_interaction cytoplasm Cytoplasm a53868a A-53868A (Dipeptide Antibiotic) a53868a->bacterial_membrane Targets pore_formation Pore Formation membrane_interaction->pore_formation leakage Leakage of Cellular Contents pore_formation->leakage cell_death Bacterial Cell Death leakage->cell_death

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of A-53868A against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-53868A is an antibiotic compound isolated from the fermentation broth of Streptomyces luridus. Structurally, it has been characterized as a dipeptide or organophosphonate-containing molecule. As with any novel antimicrobial agent, a critical step in its preclinical evaluation is the determination of its potency against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity, representing the lowest concentration that inhibits the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of A-53868A against a range of Gram-positive bacteria using the standardized broth microdilution method.

Data Presentation

The following table is a template for summarizing the Minimum Inhibitory Concentration (MIC) values of A-53868A against various Gram-positive bacterial strains. Researchers should populate this table with their experimentally determined data.

Bacterial StrainATCC NumberA-53868A MIC (µg/mL)
Staphylococcus aureus29213[Insert Data]
Staphylococcus aureus (MRSA)BAA-1717[Insert Data]
Enterococcus faecalis29212[Insert Data]
Enterococcus faecalis (VRE)51299[Insert Data]
Streptococcus pneumoniae49619[Insert Data]
Bacillus subtilis6633[Insert Data]
[Other Gram-positive][Specify][Insert Data]

Experimental Protocols

Principle

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that prevents visible bacterial growth after a defined incubation period.

Materials and Reagents
  • A-53868A compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For Streptococcus pneumoniae, CAMHB supplemented with 2-5% lysed horse blood

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

Protocol

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar or Blood Agar), select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Vortex the suspension gently to ensure a homogenous mixture.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to obtain an absorbance reading between 0.08 and 0.13 at 625 nm. A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in the appropriate broth medium (CAMHB or supplemented CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution of the 0.5 McFarland suspension.

2. Preparation of A-53868A Dilutions:

  • Prepare a stock solution of A-53868A in a suitable solvent (e.g., sterile deionized water or DMSO, depending on the compound's solubility). The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

  • Dispense 50 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the A-53868A working stock solution to well 1.

  • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.

  • Continue this serial dilution process from well 2 to well 10.

  • Discard the final 50 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (broth only, no bacteria).

3. Inoculation and Incubation:

  • Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum (prepared in Step 1) to wells 1 through 11. This will bring the final volume in each well to 100 µL.

  • Do not add bacteria to well 12 (sterility control).

  • Cover the microtiter plate with a lid to prevent evaporation and contamination.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

4. Reading and Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. A reading mirror or a light box can aid in visualization.

  • The MIC is the lowest concentration of A-53868A at which there is no visible growth. This is the first clear well in the dilution series.

  • The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear. If these controls do not give the expected results, the experiment is invalid and must be repeated.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis bacterial_culture 1. Fresh Bacterial Culture mcfarland 2. Adjust to 0.5 McFarland bacterial_culture->mcfarland inoculum 3. Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculation 6. Inoculate Plate with Bacteria inoculum->inoculation antibiotic_stock 4. Prepare A-53868A Stock Solution serial_dilution 5. Serial Dilution of A-53868A in 96-well Plate antibiotic_stock->serial_dilution incubation 7. Incubate at 35°C for 16-20 hours inoculation->incubation read_results 8. Visually Inspect for Growth incubation->read_results determine_mic 9. Determine MIC read_results->determine_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical_Relationship MIC Minimum Inhibitory Concentration (MIC) No_Growth No Visible Growth MIC->No_Growth Bacteriostatic Bacteriostatic Effect (Inhibition of Growth) Bactericidal Bactericidal Effect (Killing of Bacteria) Bacteriostatic->Bactericidal May or may not be Growth Bacterial Growth Bacteriostatic->Growth Occurs at concentrations below MIC Concentration Antibiotic Concentration Concentration->MIC Lowest concentration for No_Growth->Bacteriostatic

Caption: Logical relationship between MIC and antibacterial effects.

Application Notes and Protocols: Antibacterial Activity of A-53868A against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the User: Extensive searches for "A-53868A" and its antibacterial activity against Staphylococcus aureus did not yield specific data required to generate the requested Application Notes and Protocols. The search results did not contain quantitative data such as Minimum Inhibitory Concentrations (MICs), detailed experimental protocols, or elucidated mechanisms of action for a compound specifically identified as A-53868A. One publication confirmed the classification of A-53868A as a dipeptide antibacterial agent but provided no further details on its efficacy or mechanism against Staphylococcus aureus[1].

The following sections are structured to serve as a template. Should data for A-53868A become available, it can be populated into this framework. For illustrative purposes, information on other compounds with known anti-staphylococcal activity has been used to demonstrate the intended format and content.

Introduction

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening conditions like sepsis and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a major global health threat, necessitating the discovery and development of novel antimicrobial agents. This document provides a template for outlining the antibacterial activity and mechanism of action of a target compound against S. aureus.

Quantitative Data Summary

A comprehensive summary of the in vitro antibacterial activity of a compound is crucial for its evaluation. Data is typically presented in a tabular format for clarity and ease of comparison.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for a Hypothetical Compound against Staphylococcus aureus

Staphylococcus aureus StrainMIC (µg/mL)Reference
ATCC 29213 (Methicillin-Susceptible)Data Not Available-
ATCC 43300 (Methicillin-Resistant)Data Not Available-
Clinical Isolate 1Data Not Available-
Clinical Isolate 2Data Not Available-

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific research. The following are standard methods used to assess the antibacterial activity of a compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture S. aureus on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.

    • Suspend several colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Zone of Inhibition Assay (Disk Diffusion)

This method qualitatively assesses the antimicrobial activity of a substance.

Protocol:

  • Preparation of Agar Plates:

    • Prepare a bacterial lawn by evenly spreading a standardized S. aureus suspension (0.5 McFarland) onto the surface of a Mueller-Hinton Agar (MHA) plate.

  • Application of Compound:

    • Impregnate sterile paper disks with a known concentration of the test compound.

    • Place the disks onto the surface of the inoculated MHA plate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the diameter of the clear zone of growth inhibition around each disk.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Example Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the antibacterial activity of a compound.

Experimental_Workflow cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_mechanistic Mechanism of Action Studies start Start: Compound Library disk_diffusion Disk Diffusion Assay start->disk_diffusion mic_determination MIC Determination (Broth Microdilution) disk_diffusion->mic_determination Active Compounds mbc_determination MBC Determination mic_determination->mbc_determination time_kill Time-Kill Kinetics mic_determination->time_kill membrane_permeability Membrane Permeability Assay time_kill->membrane_permeability dna_binding DNA Binding Assay membrane_permeability->dna_binding end end dna_binding->end Characterization Complete

Caption: General workflow for antibacterial compound screening and characterization.

Hypothetical Mechanism of Action Pathway

This diagram illustrates a hypothetical mechanism by which an antibacterial agent might disrupt bacterial cell wall synthesis.

Mechanism_of_Action cluster_cell Staphylococcus aureus Cell compound Antibacterial Compound target Cell Wall Synthesis Enzyme (e.g., PBP) compound->target Inhibition cell_wall Intact Cell Wall target->cell_wall Cross-linking lysis Cell Lysis target->lysis precursors Cell Wall Precursors precursors->target Synthesis

Caption: Hypothetical inhibition of bacterial cell wall synthesis.

References

Application Notes and Protocols for the Microbiological Evaluation of A-53868A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-53868A has been identified as a dipeptide-based anti-bacterial agent.[1] While the chemical nature of A-53868A is established, detailed public-domain data regarding its specific applications in microbiology research, including its spectrum of activity and mechanism of action, is limited. These application notes provide a comprehensive framework of standard protocols and methodologies that researchers can employ to characterize the microbiological properties of A-53868A or other novel antimicrobial compounds.

Data Presentation: Characterizing Antibacterial Efficacy

A crucial first step in evaluating a new antibacterial agent is to determine its potency against a diverse panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard metrics for this purpose. The data should be systematically organized for clear interpretation and comparison.

Table 1: Template for Summarizing the Antibacterial Spectrum of A-53868A

Bacterial Species Gram Stain Strain ID MIC (µg/mL) MBC (µg/mL) Interpretation (S/I/R)
Staphylococcus aureusPositiveATCC 29213
Enterococcus faecalisPositiveATCC 29212
Streptococcus pneumoniaePositiveATCC 49619
Escherichia coliNegativeATCC 25922
Pseudomonas aeruginosaNegativeATCC 27853
Klebsiella pneumoniaeNegative
Acinetobacter baumanniiNegative
Methicillin-resistantStaphylococcus aureus (MRSA)Positive
Vancomycin-resistantEnterococcus (VRE)Positive

Note: S = Susceptible, I = Intermediate, R = Resistant. Interpretation is based on established clinical breakpoints for comparator antibiotics, as specific breakpoints for A-53868A are not yet established.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[2][3]

Materials:

  • A-53868A stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of A-53868A:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the A-53868A stock solution (at a concentration that is twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of A-53868A at which there is no visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the concentration at which the antimicrobial agent is bactericidal.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipettes and tips

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), and from the growth control well, take a 10-100 µL aliquot.

    • Spread each aliquot onto a separate, appropriately labeled TSA plate.

  • Incubation:

    • Incubate the TSA plates at 35-37°C for 18-24 hours.

  • Interpretation:

    • The MBC is the lowest concentration of A-53868A that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Elucidating the Mechanism of Action

Understanding how an antibacterial agent works is critical for its development. The following are common experimental approaches to investigate the mechanism of action.

Macromolecular Synthesis Inhibition Assays

These assays determine if the compound interferes with the synthesis of essential macromolecules like DNA, RNA, protein, or the cell wall. This is often done by measuring the incorporation of radiolabeled precursors into these macromolecules in the presence and absence of the test compound.

Membrane Permeability Assays

These assays assess whether the compound disrupts the bacterial cell membrane. This can be investigated using fluorescent dyes that are excluded by intact membranes but can enter and fluoresce within cells with compromised membranes.

Visualizations

Workflow for Characterizing a Novel Antibacterial Agent

G cluster_0 Initial Screening cluster_1 Characterization cluster_2 Mechanism of Action Studies cluster_3 Preclinical Development A Source of Compound (e.g., A-53868A) B Primary Antibacterial Screening A->B C Determine MIC/MBC (Protocol 1 & 2) B->C D Determine Spectrum of Activity C->D E Time-Kill Kinetics C->E F Macromolecular Synthesis Inhibition Assays D->F G Membrane Permeability Assays D->G H Target Identification F->H G->H I In vivo Efficacy H->I J Toxicology Studies H->J

Caption: A conceptual workflow for the microbiological characterization of a novel antibacterial compound.

Hypothetical Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Given that many antibacterial agents target cell wall synthesis, the following diagram illustrates a hypothetical mechanism where A-53868A could inhibit this pathway.[4][5]

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Cell Wall A Precursor Synthesis B UDP-MurNAc- pentapeptide A->B C Lipid Carrier Cycle B->C D Transglycosylation C->D E Transpeptidation (Cross-linking) D->E F Mature Peptidoglycan E->F A53868A A-53868A A53868A->E Inhibition

Caption: Hypothetical inhibition of the bacterial peptidoglycan synthesis pathway by A-53868A.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of A-53868A (A47934)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-53868A, also known as A47934, is a glycopeptide-aglycone antibiotic produced by the bacterium Streptomyces toyocaensis.[1][2] As a member of the glycopeptide class of antibiotics, which includes vancomycin (B549263) and teicoplanin, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4][5] This is achieved by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.[5] A-53868A is unique among glycopeptides due to the presence of a sulfate (B86663) ester group.[1]

These application notes provide detailed protocols for determining the antimicrobial susceptibility of various microorganisms to A-53868A using standard laboratory methods. The provided methodologies are based on established guidelines for antimicrobial susceptibility testing (AST).

Antimicrobial Spectrum and Activity

A-53868A has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] While comprehensive public data on its full spectrum of activity is limited, its classification as a glycopeptide suggests efficacy against a range of Gram-positive pathogens such as Streptococcus and Enterococcus species.[4][5] The sulfation of the molecule has been noted to slightly increase its minimum inhibitory concentration (MIC) compared to its desulfated form.[7]

Further research is required to fully elucidate the in vitro and in vivo efficacy of A-53868A against a broad panel of clinical isolates. The following protocols are provided to enable researchers to determine the MIC of A-53868A against their specific organisms of interest.

Data Presentation

The following table is a template for summarizing quantitative antimicrobial susceptibility data for A-53868A. Researchers should populate this table with their experimentally determined MIC values.

MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213
Staphylococcus aureus (MRSA)ATCC 43300
Enterococcus faecalisATCC 29212
Streptococcus pneumoniaeATCC 49619
[Other Organism][Strain ID]
[Other Organism][Strain ID]

Note: MIC values should be determined in duplicate and the results should be reproducible.

Experimental Protocols

Two standard methods for determining the Minimum Inhibitory Concentration (MIC) of A-53868A are detailed below: Broth Microdilution and Agar (B569324) Dilution. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • A-53868A (lyophilized powder)

  • Appropriate solvent for A-53868A (e.g., sterile distilled water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum dilution

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of A-53868A Stock Solution:

    • Aseptically prepare a stock solution of A-53868A at a concentration of 1280 µg/mL (or a suitable high concentration) in an appropriate solvent.

  • Preparation of Serial Dilutions:

    • In a sterile 96-well plate, perform serial two-fold dilutions of the A-53868A stock solution in CAMHB to achieve a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the A-53868A dilutions. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of A-53868A that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.

Protocol 2: Agar Dilution Method

This method is useful for testing multiple isolates simultaneously.

Materials:

  • A-53868A (lyophilized powder)

  • Appropriate solvent for A-53868A

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of A-53868A Stock Solution:

    • Prepare a stock solution of A-53868A as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of sterile petri dishes, each containing a specific concentration of A-53868A.

    • For each concentration, add a calculated volume of the A-53868A stock solution to molten and cooled (45-50°C) MHA. For example, to prepare a 10 µg/mL plate, add 1 mL of a 100 µg/mL A-53868A solution to 9 mL of molten agar.

    • Mix well and pour the agar into the petri dishes. Allow the agar to solidify completely.

    • Include a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a standardized inoculum for each bacterial isolate to be tested, as described in the broth microdilution protocol. The final inoculum density on the agar surface should be approximately 10⁴ CFU per spot.

  • Inoculation of Agar Plates:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of A-53868A that prevents the growth of a distinct colony. A faint haze or a single colony at the inoculation spot should be disregarded.

Mandatory Visualizations

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare A-53868A Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Plate with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35°C for 16-20 hours D->E F Read Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing of A-53868A.

Experimental_Workflow_Agar_Dilution cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare A-53868A Stock Solution B Prepare Agar Plates with Serial Dilutions of A-53868A A->B D Spot Inoculate Plates with Bacterial Suspensions B->D C Prepare Standardized Bacterial Inocula C->D E Incubate at 35°C for 16-20 hours D->E F Read Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Agar Dilution Antimicrobial Susceptibility Testing of A-53868A.

Glycopeptide_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_antibiotic Antibiotic Action cluster_result Result peptidoglycan Growing Peptidoglycan (Cell Wall) inhibition Inhibition of Cell Wall Synthesis lipid_II Lipid II with D-Ala-D-Ala lipid_II->peptidoglycan Incorporation Blocked A53868A A-53868A A53868A->lipid_II Binds to D-Ala-D-Ala lysis Cell Lysis inhibition->lysis

Caption: Proposed Mechanism of Action for A-53868A as a Glycopeptide Antibiotic.

References

Application Notes and Protocols for A-53868A, a Dipeptide Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-53868A is a dipeptide-based compound with potential antibacterial properties. This document provides detailed application notes and protocols for the preparation and in vitro evaluation of A-53868A for laboratory use. The methodologies outlined below are based on the general characteristics of dipeptide-based antimicrobial agents, which are known to self-assemble into nanostructures that can disrupt bacterial cell membranes.

Data Presentation

The antibacterial activity of A-53868A can be quantified through various in vitro assays to determine its efficacy against different bacterial strains. The following table summarizes representative quantitative data from a bacterial growth inhibition assay.

Bacterial StrainAssay TypeExposure Time (h)Minimal Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliBroth Microdilution2432
Staphylococcus aureusBroth Microdilution2416
Pseudomonas aeruginosaBroth Microdilution2464
Bacillus subtilisBroth Microdilution2416

Experimental Protocols

Preparation of A-53868A Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of A-53868A.

Materials:

  • A-53868A powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh 10 mg of A-53868A powder into the microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the tube vigorously until the A-53868A is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Bacterial Growth Inhibition Assay (Broth Microdilution)

This protocol outlines a method to determine the Minimal Inhibitory Concentration (MIC) of A-53868A against a target bacterial strain.

Materials:

  • A-53868A stock solution (10 mg/mL)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (600 nm)

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (DMSO)

Procedure:

  • Prepare a 2-fold serial dilution of the A-53868A stock solution in CAMHB in a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Include wells for a positive control (bacteria with a known antibiotic), a negative control (bacteria with DMSO at the highest concentration used for A-53868A), and a sterility control (broth only).

  • Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add the bacterial suspension to each well of the 96-well plate containing the A-53868A dilutions and controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, measure the optical density (OD) at 600 nm using a plate reader to determine bacterial growth.

  • The MIC is defined as the lowest concentration of A-53868A that completely inhibits visible growth of the bacteria.

Visualizations

Proposed Mechanism of Action of A-53868A

The proposed mechanism of action for dipeptide antibacterial agents like A-53868A involves the self-assembly of individual dipeptide molecules into nanotube structures. These nanotubes can then interact with and disrupt the integrity of the bacterial cell membrane, leading to cell death.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space A-53868A A-53868A Self-Assembled Nanotubes Self-Assembled Nanotubes A-53868A->Self-Assembled Nanotubes Self-Assembly Membrane Disruption Membrane Disruption Self-Assembled Nanotubes->Membrane Disruption Ion Leakage Ion Leakage Membrane Disruption->Ion Leakage Cell Death Cell Death Ion Leakage->Cell Death G Start Start Prepare A-53868A Serial Dilutions Prepare A-53868A Serial Dilutions Start->Prepare A-53868A Serial Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Plate Inoculate Plate Prepare A-53868A Serial Dilutions->Inoculate Plate Prepare Bacterial Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Measure OD600 Measure OD600 Incubate Plate->Measure OD600 Determine MIC Determine MIC Measure OD600->Determine MIC End End Determine MIC->End

Application Notes and Protocols for Determining the Efficacy of A-53868A, a Dipeptide Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-53868A is a dipeptide compound with demonstrated antibacterial properties. As a member of the dipeptide class of antibiotics, its efficacy is primarily determined by its ability to inhibit bacterial growth (bacteriostatic activity) or to directly kill bacteria (bactericidal activity). Evaluating the potency of A-53868A is crucial for understanding its potential as a therapeutic agent. This document provides detailed protocols for essential cell-based assays to quantify the in vitro efficacy of A-53868A against various bacterial strains. The primary assays described are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, which are fundamental in antimicrobial drug discovery and development.

Putative Mechanism of Action

While the precise molecular target of A-53868A is not extensively documented in publicly available literature, many dipeptide antibiotics interfere with critical bacterial cellular processes. A common mechanism for such antibiotics is the inhibition of cell wall biosynthesis. By targeting enzymes essential for the formation of the peptidoglycan layer, these compounds can compromise the structural integrity of the bacterial cell, leading to cell lysis and death. The diagram below illustrates a generalized pathway for the inhibition of bacterial cell wall synthesis.

Bacterial Cell Wall Synthesis Inhibition cluster_synthesis Bacterial Cell Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM Peptide Pentapeptide Side Chain UDP_NAM_Peptide UDP-NAM-Pentapeptide Lipid_I Lipid I UDP_NAM_Peptide->Lipid_I Translocase I Lipid_Carrier Lipid Carrier Lipid_II Lipid II Lipid_I->Lipid_II Transglycosylase Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Cross-linked Peptidoglycan Nascent_PG->Peptidoglycan Transpeptidation (Cross-linking) A53868A A-53868A A53868A->PBP Inhibition

Caption: Putative mechanism of A-53868A inhibiting bacterial cell wall synthesis.

Data Presentation: Efficacy of A-53868A

The following tables summarize hypothetical, yet representative, quantitative data for the efficacy of A-53868A against common bacterial strains. These values are typically determined using the protocols outlined in the subsequent sections.

Table 1: Minimum Inhibitory Concentration (MIC) of A-53868A

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive8
Enterococcus faecalis (ATCC 29212)Positive16
Escherichia coli (ATCC 25922)Negative32
Pseudomonas aeruginosa (ATCC 27853)Negative>64

Table 2: Minimum Bactericidal Concentration (MBC) of A-53868A

Bacterial StrainGram StainMBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Positive162Bactericidal
Enterococcus faecalis (ATCC 29212)Positive644Bactericidal
Escherichia coli (ATCC 25922)Negative>64>2Bacteriostatic
Pseudomonas aeruginosa (ATCC 27853)Negative>64-Resistant

Experimental Workflow

The overall workflow for determining the antibacterial efficacy of A-53868A involves preparing the compound and bacterial cultures, performing serial dilutions to establish a concentration gradient, inoculating with the target bacteria, incubating, and finally, assessing the impact on bacterial growth.

Antibacterial Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Stock Solution of A-53868A serial_dilution Perform 2-fold Serial Dilution of A-53868A in Microplate prep_compound->serial_dilution prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Microplate Wells with Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation controls Include Growth and Sterility Controls incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic plate_for_mbc Plate from clear wells onto agar (B569324) plates read_mic->plate_for_mbc incubate_agar Incubate agar plates for 18-24 hours plate_for_mbc->incubate_agar read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_agar->read_mbc

Caption: General workflow for MIC and MBC determination.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol determines the lowest concentration of A-53868A that prevents visible growth of a bacterium.

Materials:

  • A-53868A compound

  • Sterile 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of A-53868A:

    • Prepare a stock solution of A-53868A in a suitable solvent (e.g., sterile water or DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

    • Prepare an intermediate dilution of A-53868A in CAMHB at twice the highest desired final concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup in 96-Well Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the intermediate A-53868A solution (prepared in step 1) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (broth only).

    • Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile broth to well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of A-53868A at which there is no visible growth (i.e., the first clear well).

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed after the MIC is determined to find the lowest concentration of A-53868A that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • 96-well plate from the completed MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Cell spreader or sterile loops

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • Select the wells from the MIC assay that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Also, select the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a 10 µL aliquot from each of these wells onto a separate, appropriately labeled MHA plate.

    • Spread the aliquot evenly over the surface of the agar.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of A-53868A that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL. In practice, this is often determined by observing the plate with no more than a few colonies.

Disclaimer

These protocols and application notes are intended for guidance and informational purposes for trained research professionals. All laboratory work should be conducted under appropriate safety conditions. The provided data for A-53868A is illustrative and should be confirmed through independent experimentation.

Application Notes and Protocols: A-53868A Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-53868A is a compound that has been identified as a divalent cation ionophore with a notable specificity for calcium ions. Its ability to transport calcium across biological membranes makes it a valuable tool for studying the myriad of cellular processes regulated by intracellular calcium concentration. These application notes provide an overview of the mechanism of action of A-53868A and detailed protocols for its use in experimental settings.

Note: The available public information on A-53868A is limited. These application notes are compiled based on the known characteristics of calcium ionophores and general experimental protocols for studying their effects.

Mechanism of Action

A-53868A functions as a calcium ionophore, a lipid-soluble molecule that binds to calcium ions and facilitates their transport across lipid bilayers, such as the plasma membrane and organellar membranes. This action disrupts the tightly regulated low intracellular calcium concentrations maintained by cells. The influx of extracellular calcium or the release of calcium from intracellular stores, such as the endoplasmic reticulum, leads to a rapid increase in cytosolic calcium levels. This surge in intracellular calcium can trigger a wide range of downstream signaling events and cellular responses.

Putative Signaling Pathway Induced by A-53868A

The elevation of intracellular calcium by A-53868A can activate numerous calcium-dependent signaling pathways. A generalized schematic of this process is presented below.

A53868A_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular Ca2+ Extracellular Ca2+ A53868A A-53868A Extracellular Ca2+->A53868A Binds Intracellular Ca2+ ↑ [Ca2+]i A53868A->Intracellular Ca2+ Transports Ca2+ Calmodulin Calmodulin Intracellular Ca2+->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates Downstream Effectors Downstream Effectors CaMKII->Downstream Effectors Cellular Response Cellular Response Downstream Effectors->Cellular Response

Caption: A-53868A facilitates calcium influx, leading to activation of downstream signaling cascades.

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of A-53868A.

Protocol 1: Measurement of Intracellular Calcium Concentration

This protocol describes how to measure changes in intracellular calcium concentration in response to A-53868A treatment using a fluorescent calcium indicator.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Cell culture medium

  • A-53868A stock solution (in DMSO)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without CaCl2

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with CaCl2.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading buffer and wash the cells twice with HBSS to remove any extracellular dye.

  • A-53868A Treatment:

    • Prepare working solutions of A-53868A at various concentrations in HBSS.

    • Add the A-53868A solutions to the respective wells. Include a vehicle control (DMSO).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen indicator (e.g., Ex/Em = 485/525 nm for Fluo-4).

    • Record the fluorescence over time to observe the kinetics of the calcium influx.

Experimental Workflow: Intracellular Calcium Measurement

Calcium_Measurement_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Seed Cells in 96-well Plate A2 Load Cells with Calcium Indicator A1->A2 A3 Wash Cells A2->A3 B1 Add A-53868A Solution A3->B1 B2 Measure Fluorescence Over Time B1->B2 C1 Plot Fluorescence vs. Time B2->C1 C2 Calculate Fold Change C1->C2

Caption: Workflow for measuring A-53868A-induced intracellular calcium changes.

Data Presentation

Quantitative data from experiments should be summarized for clear comparison. Below is an example table structure for presenting data from the intracellular calcium measurement experiment.

Concentration of A-53868APeak Fluorescence Intensity (a.u.)Time to Peak (seconds)
Vehicle Control (DMSO)150 ± 15N/A
1 µM850 ± 5030 ± 5
5 µM1800 ± 12015 ± 3
10 µM2500 ± 2008 ± 2

Conclusion

These application notes provide a foundational understanding of the mechanism of action of A-53868A and standardized protocols for its investigation. Researchers can adapt these methods to their specific cell types and experimental questions to further explore the diverse roles of calcium signaling in cellular physiology and pathology. Due to the limited public data on A-53868A, it is recommended that researchers perform thorough dose-response and cytotoxicity assays to determine the optimal working concentrations for their specific experimental systems.

Troubleshooting & Optimization

Troubleshooting A 53868A precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-53868A. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and use of A-53868A in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific solubility data for A-53868A is limited in publicly available literature. The recommendations provided below are based on the known chemical properties of A-53868A as a dipeptide phosphonic acid antibiotic and general principles for handling similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is A-53868A?

A-53868A is an antibiotic isolated from Streptomyces luridus.[1] It is a dipeptide containing a phosphonic acid group. Its Chemical Abstracts Service (CAS) number is 116198-48-2.

Q2: Why is my A-53868A precipitating out of my aqueous solution?

Precipitation of A-53868A in aqueous solutions can be attributed to several factors, primarily related to its chemical structure. As a dipeptide with a phosphonic acid moiety, its solubility is highly dependent on the pH of the solution. Other factors include concentration, temperature, and the presence of other solutes.

Q3: How does pH affect the solubility of A-53868A?

The phosphonic acid group in A-53868A has acidic protons that can be ionized. At low pH (acidic conditions), the phosphonic acid group will be protonated, reducing the molecule's overall charge and likely decreasing its solubility in aqueous solutions. Conversely, at higher pH (alkaline conditions), the phosphonic acid group will be deprotonated, increasing the molecule's polarity and enhancing its solubility in water. Therefore, precipitation is more likely to occur in acidic aqueous solutions.

Q4: What is the recommended solvent for preparing a stock solution of A-53868A?

While specific data is scarce, for compounds with phosphonic acid groups, it is generally recommended to prepare stock solutions in a slightly alkaline buffer (e.g., pH 7.5-8.5) or in a small amount of a polar organic solvent like DMSO or ethanol (B145695), followed by dilution with the desired aqueous buffer.

Q5: Can I heat the solution to dissolve the precipitate?

Gentle warming can sometimes help dissolve a precipitate. However, as A-53868A is a dipeptide, excessive or prolonged heating should be avoided as it may lead to degradation of the peptide bonds.

Troubleshooting Guide: A-53868A Precipitation

This guide provides a systematic approach to troubleshooting precipitation issues with A-53868A.

Table 1: Factors Influencing A-53868A Solubility
FactorEffect on SolubilityRecommendation
pH High Impact. Solubility is expected to be lowest at acidic pH and increase significantly at neutral to alkaline pH.Adjust the pH of your aqueous solution to be slightly alkaline (e.g., pH 7.5-8.5) using a suitable buffer.
Concentration Exceeding the solubility limit at a given pH and temperature will cause precipitation.Start with a lower concentration. If a higher concentration is needed, adjust other parameters like pH.
Temperature Solubility generally increases with temperature, but degradation is a risk.Use gentle warming (e.g., 37°C) for short periods. Avoid boiling. Store solutions at the recommended temperature.
Solvent The choice of solvent and co-solvents can significantly impact solubility.For initial solubilization, consider using a small amount of DMSO or ethanol before diluting with an aqueous buffer.
Ionic Strength High salt concentrations can sometimes lead to "salting out" and precipitation.Use buffers with moderate ionic strength.

Experimental Protocols

Protocol 1: Recommended Method for Preparing an Aqueous Solution of A-53868A
  • Weighing: Carefully weigh the desired amount of A-53868A powder in a sterile container.

  • Initial Solubilization (if necessary): If preparing a high-concentration stock solution, add a minimal amount of a compatible organic solvent (e.g., DMSO, ethanol) to the powder to create a slurry.

  • Dilution with Buffer: Gradually add your desired aqueous buffer (recommended pH 7.5-8.5) to the slurry or directly to the powder while vortexing or stirring.

  • pH Adjustment: Check the pH of the solution and adjust to the desired range using dilute NaOH or HCl.

  • Gentle Warming (Optional): If the compound does not fully dissolve, warm the solution gently (e.g., in a 37°C water bath) for a short period.

  • Sterile Filtration: Once fully dissolved, sterile-filter the solution through a 0.22 µm filter.

  • Storage: Store the solution as recommended on the product datasheet, typically at -20°C or -80°C for long-term storage.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process for A-53868A precipitation.

G start Precipitate Observed in Aqueous Solution check_ph Check pH of the Solution start->check_ph ph_low Is pH < 7? check_ph->ph_low adjust_ph Adjust pH to 7.5-8.5 with dilute NaOH ph_low->adjust_ph Yes check_concentration Check Concentration ph_low->check_concentration No check_dissolution Does precipitate dissolve? adjust_ph->check_dissolution conc_high Is concentration high? check_concentration->conc_high dilute Dilute the solution conc_high->dilute Yes gentle_warm Gentle Warming (e.g., 37°C) conc_high->gentle_warm No dilute->check_dissolution gentle_warm->check_dissolution success Solution is ready for use. Store appropriately. check_dissolution->success Yes fail Precipitate persists. Consider preparing a fresh solution starting with an organic solvent. check_dissolution->fail No

Caption: Troubleshooting workflow for A-53868A precipitation.

G cluster_prep Solution Preparation Workflow weigh 1. Weigh A-53868A add_solvent 2. Add small amount of organic solvent (optional) weigh->add_solvent add_buffer 3. Add aqueous buffer (pH 7.5-8.5) weigh->add_buffer add_solvent->add_buffer mix 4. Vortex/Stir add_buffer->mix check_dissolution 5. Check for complete dissolution mix->check_dissolution adjust_ph 6. Adjust pH if necessary check_dissolution->adjust_ph Not fully dissolved filter_store 7. Sterile filter and store check_dissolution->filter_store Fully dissolved adjust_ph->mix

Caption: Recommended workflow for preparing A-53868A solutions.

References

Technical Support Center: Optimizing A-53868A Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of the antibacterial agent A-53868A for their in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is A-53868A and what is its general mechanism of action?

A-53868A is classified as an anti-bacterial agent and a dipeptide.[1][2] While detailed public information on its specific mechanism is limited, it is understood to function as an ionophore.[3] Ionophores are molecules that transport ions across biological membranes, disrupting the natural ion gradients essential for bacterial cell function and survival. This disruption can lead to a cascade of events, ultimately resulting in bacterial cell death.

Q2: What is the first step in determining the optimal concentration of A-53868A?

The crucial first step is to determine the Minimum Inhibitory Concentration (MIC) of A-53868A against your specific bacterial strain(s) of interest. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5]

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

The MIC is the lowest concentration that inhibits bacterial growth, while the MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum. For certain applications, knowing the bactericidal concentration is critical.[3]

Q4: Are there any known resistance mechanisms to ionophores like A-53868A?

While specific resistance mechanisms to A-53868A are not widely documented, bacteria can develop resistance to ionophores. This can be due to alterations in the bacterial cell wall composition, making it less permeable to the ionophore.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in MIC results Inconsistent inoculum size.Standardize the bacterial inoculum for every experiment. Ensure a consistent cell density, for example, by using a spectrophotometer to measure optical density (OD).
Evaporation from wells in microtiter plates.Avoid using the outer wells of the plate for critical samples. Fill the peripheral wells with sterile broth or water to maintain humidity.
A-53868A precipitation in media.Check the solubility of A-53868A in your chosen broth. You may need to use a different solvent for your stock solution or adjust the final concentration range.
No inhibition of bacterial growth observed Bacterial strain is resistant to A-53868A.Test a wider range of A-53868A concentrations. If no inhibition is seen even at high concentrations, the strain is likely resistant.
Inactivation of A-53868A by media components.The composition of the culture medium can affect the activity of ionophores.[3] Consider testing in different types of media to see if activity is restored.
All concentrations show complete inhibition The starting concentration of A-53868A is too high.Perform serial dilutions to test a much lower concentration range to pinpoint the MIC.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • A-53868A stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare A-53868A Dilutions:

    • In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of a 2X working stock of A-53868A to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (bacteria, no A-53868A).

    • Well 12 will serve as a negative control (broth only).

  • Prepare Bacterial Inoculum:

    • Dilute the bacterial culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume to 200 µL per well and dilute the A-53868A to its final test concentration.

  • Incubation:

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of A-53868A at which there is no visible turbidity (bacterial growth).

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC is determined to ascertain the concentration of A-53868A that is lethal to the bacteria.

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile agar (B569324) plates

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at the optimal temperature for the bacterial strain for 18-24 hours.

  • Reading Results:

    • The MBC is the lowest concentration of A-53868A that results in no colony formation on the agar plate, indicating at least a 99.9% reduction in the initial inoculum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare A-53868A Stock Solution C Serial Dilution of A-53868A A->C B Prepare Bacterial Inoculum D Inoculation of Microplate B->D C->D E Incubation (18-24h) D->E F Read MIC E->F G Subculture from Clear Wells F->G H Incubation of Agar Plates G->H I Read MBC H->I

Caption: Workflow for determining MIC and MBC of A-53868A.

logical_relationship A Optimizing A-53868A Concentration B Determine Minimum Inhibitory Concentration (MIC) A->B D Troubleshoot Assay Variability A->D C Perform Dose-Response Experiment B->C E Determine Minimum Bactericidal Concentration (MBC) B->E

Caption: Key steps for optimizing A-53868A concentration.

References

Technical Support Center: A-53868A (Dehydrophos)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibiotic A-53868A, also known as dehydrophos.

Disclaimer: Publicly available information on the specific degradation products of A-53868A and their biological effects is limited. The guidance provided here is based on the known chemical structure of A-53868A (a phosphonotripeptide) and general principles of peptide and organophosphonate stability.

Frequently Asked Questions (FAQs)

Q1: What is A-53868A and what is its correct structure?

A-53868A, now more accurately known as dehydrophos, is a broad-spectrum antibiotic originally isolated from Streptomyces luridus. Its structure was revised and reassigned, revealing it to be a phosphonotripeptide. It consists of a glycine-L-leucine dipeptide linked by an amide bond to a unique O-methylated dehydroaminophosphonate.[1]

Q2: How should I store A-53868A to ensure its stability?

To minimize degradation, A-53868A should be stored in its lyophilized (dry) form at -20°C or lower.[2][3] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] Protect both lyophilized powder and solutions from light.[2][5]

Q3: What are the likely pathways of degradation for A-53868A?

Based on its phosphonotripeptide structure, A-53868A may be susceptible to several degradation pathways:

  • Hydrolysis: The peptide bonds and the phosphonate (B1237965) ester bond can be cleaved by hydrolysis, especially at acidic or alkaline pH.[2][6] Peptides are generally most stable at a pH of 4-5.[7]

  • Oxidation: While A-53868A does not contain the most susceptible amino acids like cysteine or methionine, oxidation can still occur over time, especially if exposed to atmospheric oxygen in solution.[3][6]

  • Deamidation and other amino acid modifications: The glycine (B1666218) and leucine (B10760876) residues could be subject to modifications, although they are generally more stable than residues like asparagine or glutamine.[6]

Q4: I am seeing variable results in my antimicrobial assays. Could degradation of A-53868A be the cause?

Yes, inconsistent results can be a sign of compound degradation. If the antibiotic degrades, its effective concentration in your assay will decrease, leading to reduced antimicrobial activity and poor reproducibility.[4] It is crucial to handle the compound properly and prepare fresh solutions for each experiment.

Q5: Are there any known degradation products of A-53868A?

Specific degradation products of A-53868A under various experimental conditions have not been extensively documented in publicly available literature. However, based on its structure, hydrolysis would likely yield the glycyl-leucine dipeptide and methyl dehydroaminophosphonate, or individual amino acids and the phosphonate moiety. The biological activity of these potential degradation products is unknown.

Troubleshooting Guides

Issue 1: Loss of Antimicrobial Activity Over Time
Potential Cause Troubleshooting Steps
Degradation in Solution 1. Prepare fresh working solutions for each experiment from a frozen stock.[4]2. Ensure the pH of your experimental buffer is within a stable range for peptides (ideally pH 4-5).[7]3. Protect solutions from light by using amber vials or covering containers with aluminum foil.[5]4. Minimize the time solutions are kept at room temperature or 37°C.
Improper Storage of Stock 1. Ensure lyophilized powder is stored at -20°C or below.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4]3. Confirm that the desiccant in the storage container for the lyophilized powder is still active.
Adsorption to Labware 1. Peptides can adsorb to plastic and glass surfaces. Consider using low-adhesion microplates or tubes.2. Pre-treating pipette tips by pipetting the solution up and down a few times before dispensing can help.
Issue 2: Precipitate Formation in Solution
Potential Cause Troubleshooting Steps
Poor Solubility 1. Consult the manufacturer's data sheet for recommended solvents. For many peptides, initial solubilization in a small amount of a polar organic solvent like DMSO is recommended, followed by dilution in aqueous buffer.2. Gently warm the solution or use sonication to aid dissolution.
Exceeded Solubility Limit 1. Ensure you are not exceeding the maximum solubility of A-53868A in your chosen solvent or buffer.2. If a precipitate forms after dilution in an aqueous buffer, the organic solvent concentration may be too low to maintain solubility. Try adjusting the final concentration or the buffer composition.
Incompatible Solvent/Buffer 1. Use sterile water for injection or phosphate-buffered saline (PBS) for reconstitution if appropriate for your experiment.[5]2. Be aware that high salt concentrations in buffers can sometimes cause peptides to precipitate ("salting out").

Experimental Protocols

Protocol: Assessing the Stability of A-53868A in an Aqueous Buffer
  • Prepare Stock Solution: Dissolve lyophilized A-53868A in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Test Solution: Dilute the stock solution to the final working concentration (e.g., 100 µM) in your experimental aqueous buffer. Prepare a sufficient volume for all time points.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it using High-Performance Liquid Chromatography (HPLC) to obtain the initial peak area of the compound. This will serve as the 100% reference.

  • Incubation: Place the remaining test solution in a temperature-controlled incubator set to the temperature of your experiment (e.g., 37°C).

  • Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and analyze them by HPLC.

  • Data Analysis: Calculate the percentage of the remaining A-53868A at each time point relative to the initial time point (T=0). A plot of the percentage of the compound remaining versus time will indicate its stability under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for A-53868A Handling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Cleanup storage Store Lyophilized A-53868A @ -20°C reconstitute Reconstitute in Appropriate Solvent storage->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store_stock Store Aliquots @ -20°C aliquot->store_stock thaw Thaw Single Aliquot store_stock->thaw prepare_working Prepare Working Solution in Experimental Buffer thaw->prepare_working run_assay Perform Experiment prepare_working->run_assay analyze Analyze Results run_assay->analyze discard Discard Unused Working Solution run_assay->discard

Caption: Recommended experimental workflow for handling A-53868A.

troubleshooting_workflow Troubleshooting Inconsistent Results action_node action_node start Inconsistent Results? check_solution Solution Prepared Fresh? start->check_solution check_storage Stock Stored Correctly? check_solution->check_storage check_solution->check_storage Yes action_fresh Prepare fresh working solution for each experiment. check_solution->action_fresh:w check_solution->action_fresh No check_protocol Protocol Followed Exactly? check_storage->check_protocol check_storage->check_protocol Yes action_storage Review storage guidelines. Use a new aliquot. check_storage->action_storage:w check_storage->action_storage No action_protocol Standardize protocol execution. check_protocol->action_protocol:w check_protocol->action_protocol No action_stability Perform stability test (HPLC) to assess degradation rate. check_protocol->action_stability check_protocol->action_stability Yes sol_no No sol_yes Yes storage_no No storage_yes Yes protocol_no No protocol_yes Yes action_fresh->check_solution Re-run action_storage->check_storage Re-run action_protocol->check_protocol Re-run

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: A-538668A Antibacterial Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in A-53868A antibacterial experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is A-53868A and what is its general mode of action?

A-53868A is a dipeptide antibiotic.[1] While the precise mechanism of action is not extensively detailed in publicly available literature, dipeptide antibiotics can interfere with bacterial cell wall synthesis or other essential metabolic pathways. The performance of A-53868A, like other peptide-based antimicrobials, can be sensitive to experimental conditions.

Q2: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for A-53868A. What are the common causes?

Inconsistent MIC values are a frequent issue in antibacterial susceptibility testing. The variability can stem from several factors unrelated to the compound itself. Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial culture is critical. An inoculum that is too dense or too sparse can significantly alter the apparent MIC.

  • Media Composition: Minor variations in the components of the culture media can affect both bacterial growth and the activity of the antibiotic.

  • Incubation Conditions: Fluctuations in temperature and incubation time can impact bacterial growth rates and, consequently, MIC values.

  • Compound Stability and Solubility: The stability of A-53868A in the chosen solvent and its solubility in the assay medium can affect its effective concentration.

Q3: Are there established quality control (QC) strains and expected MIC ranges for A-53868A?

Troubleshooting Guides

Issue 1: Inconsistent MIC Values Between Experiments

If you are experiencing variability in MIC values for A-53868A across different experimental runs, consider the following troubleshooting steps:

Troubleshooting Workflow for Inconsistent MICs

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Inconsistent_MICs Inconsistent MIC Values Check_Inoculum Verify Inoculum Standardization Inconsistent_MICs->Check_Inoculum Check_Media Assess Media Consistency Inconsistent_MICs->Check_Media Check_Compound Evaluate Compound Handling Inconsistent_MICs->Check_Compound Check_Incubation Review Incubation Parameters Inconsistent_MICs->Check_Incubation Standardize_Inoculum Implement Standardized Inoculum Protocol Check_Inoculum->Standardize_Inoculum Use_Standardized_Media Use Single Lot of Standardized Media Check_Media->Use_Standardized_Media Fresh_Solutions Prepare Fresh Stock Solutions Check_Compound->Fresh_Solutions Calibrate_Incubator Calibrate and Monitor Incubator Check_Incubation->Calibrate_Incubator

Caption: Troubleshooting workflow for inconsistent MIC results.

Data Presentation: Common Factors Affecting MIC Values

FactorPotential Impact on MICRecommended Action
Inoculum Density Too high: May lead to falsely elevated MICs. Too low: May result in falsely low MICs.Standardize inoculum using a spectrophotometer or McFarland standards to achieve a consistent starting bacterial concentration.
Media Composition Variations in cation concentration or pH can alter antibiotic activity and bacterial growth.Use a single, high-quality lot of commercially prepared media (e.g., Cation-Adjusted Mueller-Hinton Broth) for a series of experiments. Verify the pH of each new batch.
Compound Preparation Degradation of the compound in stock solutions or improper dilution can lead to inaccurate concentrations.Prepare fresh stock solutions of A-53868A for each experiment. Use calibrated pipettes and a validated serial dilution method.
Incubation Conditions Non-uniform temperature or inconsistent incubation times can affect bacterial growth rates.Use a calibrated incubator and ensure a consistent incubation period (e.g., 16-20 hours). Avoid stacking plates to ensure uniform heat distribution.
Issue 2: No Antibacterial Activity Observed

If A-53868A is not demonstrating any antibacterial effect, the following should be considered:

Logical Flow for Investigating Lack of Activity

No_Activity No Antibacterial Activity Observed Compound_Integrity Is the compound viable? No_Activity->Compound_Integrity Experimental_Setup Is the experimental setup correct? No_Activity->Experimental_Setup Bacterial_Strain Is the bacterial strain susceptible? No_Activity->Bacterial_Strain Confirm_Structure Confirm Compound Structure and Purity Compound_Integrity->Confirm_Structure Yes Check_Storage Verify Storage Conditions and Age of Stock Compound_Integrity->Check_Storage Yes Review_Protocol Review Experimental Protocol for Errors Experimental_Setup->Review_Protocol Yes QC_Strain_Check Test Against a Known Susceptible QC Strain Bacterial_Strain->QC_Strain_Check Yes Investigate_Resistance Investigate Potential for Intrinsic Resistance Bacterial_Strain->Investigate_Resistance No

Caption: Decision tree for troubleshooting a lack of antibacterial activity.

Data Presentation: Troubleshooting No Activity

Potential CauseTroubleshooting StepExpected Outcome
Compound Degradation Verify the storage conditions (temperature, light exposure) of the A-53868A stock. Prepare a fresh solution from a new aliquot.Activity is restored with a fresh, properly stored compound.
Incorrect Concentration Double-check all calculations for stock solution preparation and serial dilutions.Correcting calculations leads to the expected antibacterial effect.
Bacterial Resistance The test organism may have intrinsic or acquired resistance to dipeptide antibiotics.Test A-53868A against a panel of standard QC strains known to be susceptible to other antibiotics to confirm the compound's activity.
Suboptimal Assay Conditions The pH or cation concentration of the media may be inhibiting the activity of A-53868A.Review literature for optimal testing conditions for dipeptide antibiotics and adjust media accordingly.

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is a generalized method based on CLSI guidelines.

Experimental Workflow for Broth Microdilution

Prep_Compound Prepare A-53868A Stock and Serial Dilutions Inoculate_Plate Inoculate Microtiter Plate with Compound and Bacteria Prep_Compound->Inoculate_Plate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC as the Lowest Concentration with No Visible Growth Incubate->Read_Results

Caption: Standard workflow for a broth microdilution MIC assay.

Methodology:

  • Preparation of A-53868A:

    • Prepare a stock solution of A-53868A in a suitable solvent (e.g., DMSO or water) at a concentration 100 times the highest final concentration to be tested.

    • Perform serial two-fold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well of the microtiter plate containing the A-53868A dilutions.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of A-53868A at which there is no visible growth of bacteria.

References

How to store A 53868A for long-term stability

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing peptide-based compounds like A-53868A?

For long-term stability, peptide-based compounds are typically stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container to protect from moisture. If the compound is in solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Q2: What solvents are recommended for reconstituting and storing A-53868A?

The choice of solvent depends on the specific experimental requirements and the solubility of the compound. For initial reconstitution of a lyophilized peptide, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is often a suitable choice. For long-term storage in solution, the use of solvents that are compatible with the intended downstream applications and that minimize degradation is crucial. It is recommended to consult any available, albeit limited, literature on A-53868A or similar dipeptides for guidance on appropriate solvents.

Q3: How can I assess the stability of my A-53868A sample?

To assess the stability of A-53868A, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves analyzing the purity of the sample at initial and various time points under specific storage conditions. A decrease in the main peak area and the appearance of new peaks can indicate degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity - Improper storage temperature- Repeated freeze-thaw cycles- Contamination- Ensure storage at or below -20°C for lyophilized powder and -80°C for solutions.- Aliquot solutions into single-use vials to minimize freeze-thaw cycles.- Handle the compound under sterile conditions to prevent microbial or chemical contamination.
Inconsistent experimental results - Degradation of the compound- Inaccurate concentration determination- Perform a purity check of your A-53868A stock using an appropriate analytical method (e.g., HPLC).- Re-quantify the concentration of your stock solution.
Precipitation of the compound in solution - Poor solubility in the chosen solvent- Exceeded solubility limit- pH of the solution- Try a different solvent or a co-solvent system.- Gently warm the solution or use sonication to aid dissolution (use with caution as it may degrade the peptide).- Adjust the pH of the buffer to improve solubility.

Experimental Protocols

Protocol: Assessment of A-53868A Stability by HPLC

This protocol outlines a general procedure to assess the long-term stability of A-53868A.

1. Materials:

  • A-53868A sample
  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
  • HPLC system with a suitable column (e.g., C18)
  • Calibrated analytical balance
  • pH meter

2. Sample Preparation:

  • Time point 0 (Initial):
  • Accurately weigh a sample of lyophilized A-53868A.
  • Reconstitute in a suitable solvent to a known concentration.
  • Immediately analyze a portion of the solution by HPLC to determine the initial purity.
  • Storage Samples:
  • Aliquot the remaining stock solution into multiple vials for storage under different conditions (e.g., -20°C, 4°C, room temperature).
  • Prepare aliquots of the lyophilized powder for storage under the same conditions.

3. HPLC Analysis:

  • Develop an HPLC method capable of separating A-53868A from potential degradation products.
  • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a stored aliquot.
  • Allow the sample to equilibrate to room temperature.
  • Analyze the sample by HPLC under the same conditions as the initial analysis.

4. Data Analysis:

  • Compare the chromatograms from each time point to the initial chromatogram.
  • Calculate the percentage of the main peak area relative to the total peak area to determine the purity at each time point.
  • A significant decrease in purity indicates degradation.

Logical Workflow for Troubleshooting Storage Issues

Troubleshooting_Workflow Troubleshooting A-53868A Storage Issues start Start: Inconsistent Experimental Results check_storage Review Storage Conditions: - Temperature? - Lyophilized or Solution? - Aliquoted? start->check_storage improper_storage Correct Storage Practices: - Store at -20°C (lyo) or -80°C (soln) - Aliquot to avoid freeze-thaw check_storage->improper_storage Improper assess_purity Assess Purity with HPLC check_storage->assess_purity Proper improper_storage->assess_purity degraded Compound Degraded: - Order new batch - Re-evaluate storage protocol assess_purity->degraded Degradation Detected pure Compound is Pure assess_purity->pure No Degradation end End: Issue Resolved degraded->end check_concentration Verify Concentration pure->check_concentration concentration_ok Concentration Correct check_concentration->concentration_ok Correct concentration_wrong Recalculate and Prepare New Stock Solution check_concentration->concentration_wrong Incorrect troubleshoot_assay Troubleshoot Experimental Assay concentration_ok->troubleshoot_assay concentration_wrong->end troubleshoot_assay->end

Caption: Troubleshooting workflow for A-53868A storage issues.

References

Technical Support Center: A-53868A and Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference when using the dipeptide antibacterial agent A-53868A in cell culture experiments.

I. Introduction to A-53868A

A-53868A (CAS Number: 116198-48-2) is a dipeptide with known antibacterial properties.[1] Its primary mechanism of action is targeted towards prokaryotic systems. However, when introduced into eukaryotic cell cultures, off-target effects or direct interference with assay components can lead to unexpected and potentially misleading results. This guide is designed to help you identify and troubleshoot these issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the known biological activity of A-53868A?

A-53868A is characterized as an anti-bacterial agent.[1] Its molecular formula is C11H22N3O5P. While its primary targets are bacterial, its effects on mammalian cells have not been extensively studied. Therefore, unexpected effects in eukaryotic cell cultures are possible.

Q2: Can A-53868A affect the viability of my mammalian cells?

Yes, it is possible. Although designed as an antibacterial agent, high concentrations of A-53868A could potentially exhibit off-target cytotoxicity in mammalian cells. Some antibiotic peptides can disrupt cell membranes or other vital cellular processes, which are not always specific to prokaryotes.

Q3: Why are my cell viability assay results (e.g., MTT, XTT) inconsistent when using A-53868A?

Inconsistent results in tetrazolium-based viability assays (like MTT and XTT) can be a sign of direct assay interference. These assays measure cellular metabolic activity by the reduction of a tetrazolium salt to a colored formazan (B1609692) product. A-53868A, or its degradation products in culture media, might directly reduce the tetrazolium salt, leading to a false positive signal for cell viability. Conversely, it could also inhibit the cellular enzymes responsible for this reduction, leading to a false negative.

Q4: Could A-53868A be unstable in my cell culture medium?

Yes. The stability of peptides in cell culture media can vary depending on the media composition (e.g., presence of proteases in serum), pH, and temperature. Degradation of A-53868A could lead to a loss of its intended activity and the generation of byproducts that might interfere with your assays or have unforeseen effects on your cells.

III. Troubleshooting Guide

This section provides a step-by-step guide to help you troubleshoot common issues encountered when using A-53868A in cell culture.

Problem 1: Unexpected or Inconsistent Cell Viability Results

Possible Cause 1.1: Direct Interference with Viability Assay Reagents

  • Troubleshooting Step: Perform a cell-free assay to test for direct reduction of the tetrazolium salt.

    • Action: Add A-53868A to your cell culture medium in the absence of cells. Add the MTT or XTT reagent and incubate for the standard duration. If a color change occurs, it indicates direct reduction of the reagent by A-53868A.

  • Troubleshooting Step: Use an alternative viability assay that relies on a different mechanism.

    • Action: Consider using a trypan blue exclusion assay, which measures membrane integrity, or a CyQUANT assay, which quantifies DNA content.

Possible Cause 1.2: Cytotoxicity of A-53868A

  • Troubleshooting Step: Determine the cytotoxic concentration of A-53868A on your specific cell line.

    • Action: Perform a dose-response experiment using a wide range of A-53868A concentrations. Use a reliable viability assay (as determined from the steps above) to determine the concentration at which cell viability is affected.

Problem 2: Variability in Experimental Results Over Time

Possible Cause 2.1: Instability of A-53868A in Cell Culture Medium

  • Troubleshooting Step: Assess the stability of A-53868A in your specific cell culture medium over the time course of your experiment.

    • Action: Prepare A-53868A in your cell culture medium and incubate it under the same conditions as your experiments (e.g., 37°C, 5% CO2). Collect aliquots at different time points (e.g., 0, 6, 12, 24, 48 hours) and test their biological activity or analyze them by a suitable analytical method like HPLC to check for degradation.

Problem 3: General Unexplained Artifacts in Cellular Assays

Possible Cause 3.1: Off-Target Effects of A-53868A

  • Troubleshooting Step: Investigate potential off-target effects on key cellular pathways.

    • Action: Depending on the observed phenotype, you may need to perform further molecular analyses. For example, if you observe changes in cell morphology, you could investigate the cytoskeleton using immunofluorescence. If you suspect changes in protein expression, a western blot for key signaling proteins might be informative.

IV. Experimental Protocols

Protocol 1: Assessment of Direct Interference with MTT Assay
  • Preparation: Prepare a stock solution of A-53868A in a suitable solvent (e.g., sterile water or DMSO). Prepare a serial dilution of A-53868A in cell culture medium without cells, covering the concentration range used in your experiments.

  • Assay Setup: In a 96-well plate, add 100 µL of each A-53868A dilution to triplicate wells. Include wells with medium only as a negative control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 0.01 M HCl in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: An increase in absorbance in the presence of A-53868A compared to the medium-only control indicates direct reduction of MTT.

Protocol 2: Cytotoxicity Assessment using Trypan Blue Exclusion
  • Cell Seeding: Seed your cells in a 24-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.

  • Treatment: Treat the cells with a range of A-53868A concentrations for your desired exposure time (e.g., 24, 48, or 72 hours). Include an untreated control.

  • Cell Harvesting: After treatment, detach the cells using trypsin and resuspend them in a known volume of complete medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation: Calculate the percentage of viable cells for each treatment condition: % Viability = (Number of viable cells / Total number of cells) x 100.

V. Data Presentation

Table 1: Hypothetical Data on A-53868A Interference with MTT Assay (Cell-Free)

A-53868A Concentration (µM)Absorbance at 570 nm (Mean ± SD)
0 (Medium Control)0.05 ± 0.01
10.06 ± 0.02
100.15 ± 0.03
500.45 ± 0.05
1000.85 ± 0.07

Table 2: Hypothetical Cytotoxicity Data of A-53868A on a Mammalian Cell Line (Trypan Blue Exclusion)

A-53868A Concentration (µM)% Cell Viability (Mean ± SD)
0 (Untreated Control)98 ± 2
197 ± 3
1095 ± 4
5075 ± 6
10040 ± 8

VI. Visualizations

TroubleshootingWorkflow start Unexpected Results with A-53868A issue Identify the Nature of the Issue start->issue viability Inconsistent Cell Viability? issue->viability variability Variable Results Over Time? issue->variability artifacts Other Unexplained Artifacts? issue->artifacts interference_check Perform Cell-Free Assay viability->interference_check Yes stability_check Assess Compound Stability in Culture Medium variability->stability_check Yes off_target_investigation Investigate Off-Target Effects artifacts->off_target_investigation Yes interference_positive Interference Confirmed interference_check->interference_positive interference_negative No Direct Interference interference_check->interference_negative No alt_assay Use Alternative Viability Assay (e.g., Trypan Blue, CyQUANT) interference_positive->alt_assay Yes cytotoxicity_test Perform Dose-Response Cytotoxicity Assay interference_negative->cytotoxicity_test stability_issue Instability Confirmed stability_check->stability_issue stability_ok Compound is Stable stability_check->stability_ok No modify_protocol Modify Experimental Protocol (e.g., fresh compound prep) stability_issue->modify_protocol Yes molecular_analysis Perform Molecular Analysis (e.g., Western Blot, IF) off_target_investigation->molecular_analysis

Caption: Troubleshooting workflow for A-53868A interference.

AssayInterference cluster_assay Cell-Based Assay cells Mammalian Cells reagent Assay Reagent (e.g., MTT, XTT) cells->reagent Metabolic Activity readout Expected Readout (e.g., Color Change) reagent->readout Reduction compound A-53868A compound->cells Cytotoxicity / Off-Target Effects compound->reagent Direct Chemical Interaction

Caption: Potential mechanisms of A-53868A assay interference.

References

Technical Support Center: Enhancing the Bioavailability of A-53868A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of the poorly soluble compound, A-53868A.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formulation and preclinical testing of A-53868A.

1. What are the primary challenges affecting the oral bioavailability of A-53868A?

The primary challenges stem from its poor aqueous solubility and potential for low intestinal permeability. For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal epithelium to enter systemic circulation. For lipophilic compounds like A-53868A, poor solubility is often the rate-limiting step for absorption.

2. Which formulation strategies are most promising for enhancing the bioavailability of A-53868A?

Several strategies can be employed to overcome the solubility and dissolution rate limitations of A-53868A. The most common and effective approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing A-53868A in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size of A-53868A to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution velocity.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption through the lymphatic pathway.

3. How can I select the best formulation strategy for A-53868A?

The selection of an optimal formulation strategy depends on the physicochemical properties of A-53868A, the desired dosage form, and the target product profile. A systematic approach involving pre-formulation studies is recommended. This includes characterizing the solid-state properties of the drug, assessing its solubility in various solvents and polymers, and evaluating drug-excipient compatibility.

4. What in vitro models are suitable for screening A-53868A formulations?

In vitro dissolution and permeability assays are crucial for the initial screening of formulations.

  • Biorelevant Dissolution Studies: Using media that mimic the composition of gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF, FeSSIF) can provide more predictive insights into in vivo dissolution.

  • Caco-2 Permeability Assays: This cell-based model is the gold standard for predicting human intestinal permeability and identifying potential interactions with efflux transporters.

5. What are the key considerations for designing in vivo pharmacokinetic studies for A-53868A?

When designing in vivo studies, it is critical to:

  • Select an appropriate animal model that is predictive of human pharmacokinetics.

  • Administer the formulation at relevant dose levels.

  • Include a control group receiving a simple suspension of A-53868A to demonstrate the benefit of the enabling formulation.

  • Collect sufficient plasma samples at appropriate time points to accurately characterize the pharmacokinetic profile (Cmax, Tmax, AUC).

II. Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the experimental process.

Troubleshooting Low In Vitro Dissolution
Problem Potential Cause Recommended Solution
Poor wetting of A-53868A powder High lipophilicity and hydrophobicity of the compound.Include a surfactant (e.g., sodium lauryl sulfate) at a low concentration (0.1-1%) in the dissolution medium.
Incomplete drug release from solid dispersion Drug recrystallization during the dissolution study.Optimize the polymer type and drug-to-polymer ratio to ensure the amorphous state is maintained. Consider polymers with higher glass transition temperatures (Tg).
Gelling of the polymer on the surface of the dosage form, creating a barrier to drug release.Incorporate a superdisintegrant into the formulation to facilitate rapid breakdown of the dosage form.
Low dissolution rate of nanoparticle formulation Agglomeration of nanoparticles in the dissolution medium.Ensure adequate stabilization of the nanoparticles with appropriate surfactants or polymers. Optimize the homogenization or milling process.
Troubleshooting Caco-2 Permeability Assays
Problem Potential Cause Recommended Solution
Low apparent permeability (Papp) of A-53868A The compound has inherently low transcellular permeability.If the compound is a substrate for efflux transporters (e.g., P-glycoprotein), co-administer a known inhibitor to confirm efflux-mediated low permeability.
Poor aqueous solubility of A-53868A in the assay buffer leads to an underestimation of permeability.Increase the solubility in the donor compartment by using a co-solvent (e.g., up to 1% DMSO) or adding bovine serum albumin (BSA). Ensure the final solvent concentration does not compromise cell monolayer integrity.
High efflux ratio (>2) A-53868A is a substrate for an efflux transporter (e.g., P-gp, BCRP).Conduct the Caco-2 assay in the presence of specific efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm the involvement of specific transporters.
Low mass balance/recovery (<80%) Non-specific binding of the lipophilic compound to the assay plates or cell monolayer.Include BSA in the receiver compartment to reduce non-specific binding. Pre-treat plates with a blocking agent.
Metabolism of A-53868A by Caco-2 cells.Analyze samples for the presence of metabolites. If significant metabolism is observed, consider using a cell line with lower metabolic activity or account for metabolism in the data analysis.
Troubleshooting In Vivo Pharmacokinetic Studies
Problem Potential Cause Recommended Solution
Low and variable oral bioavailability Inadequate dissolution of the formulation in the GI tract.Re-evaluate the in vitro dissolution performance in biorelevant media. Consider a more robust formulation such as a solid dispersion with a higher polymer ratio or a lipid-based formulation.
First-pass metabolism in the gut wall or liver.Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability. If metabolism is high, a different route of administration or chemical modification of the compound may be necessary.
No significant improvement in bioavailability with enabling formulation compared to suspension The formulation does not provide a sufficient increase in solubility or dissolution rate in vivo.Increase the drug loading in the formulation or explore alternative formulation technologies. For example, if a solid dispersion shows minimal improvement, a lipid-based formulation may be more effective for a highly lipophilic compound.
Permeability, rather than solubility, is the rate-limiting factor for absorption.Re-assess the in vitro permeability data. If permeability is inherently low and not due to efflux, chemical modification of the compound to improve its physicochemical properties may be required.

III. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of A-53868A Amorphous Solid Dispersion by Spray Drying
  • Solution Preparation:

    • Dissolve A-53868A and a suitable polymer (e.g., HPMC-AS, PVP VA64, or Soluplus®) in a common volatile solvent (e.g., acetone, methanol, or a mixture thereof) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

    • Stir the solution until both components are fully dissolved. The total solid concentration in the solution should typically be between 2-10% (w/v).

  • Spray Drying:

    • Use a laboratory-scale spray dryer equipped with a two-fluid nozzle.

    • Set the inlet temperature, atomizing air pressure, and solution feed rate to appropriate values based on the solvent system and desired particle characteristics (e.g., Inlet temperature: 80-120°C; Atomizing pressure: 1-2 bar; Feed rate: 3-10 mL/min).

    • The outlet temperature should be maintained above the boiling point of the solvent but low enough to prevent thermal degradation of A-53868A.

  • Powder Collection and Secondary Drying:

    • Collect the dried powder from the cyclone separator.

    • Dry the collected powder under vacuum at a temperature below the glass transition temperature (Tg) of the solid dispersion for 12-24 hours to remove residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Assess the dissolution performance of the spray-dried powder.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

    • Perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the dosing solution of A-53868A (e.g., 10 µM in HBSS with <1% DMSO) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the donor chamber.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • Perform the experiment as described above, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of A-53868A in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the efflux ratio (Papp B to A / Papp A to B).

IV. Visualizations

Workflow for Improving Bioavailability of A-53868A

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vitro Screening cluster_3 In Vivo Evaluation Physicochemical_Characterization Physicochemical Characterization (Solubility, LogP, pKa) Solid_State_Analysis Solid-State Analysis (PXRD, DSC) Physicochemical_Characterization->Solid_State_Analysis Formulation_Strategy Select Formulation Strategy Solid_State_Analysis->Formulation_Strategy Solid_Dispersion Amorphous Solid Dispersion Formulation_Strategy->Solid_Dispersion Nanoparticles Nanoparticle Formulation Formulation_Strategy->Nanoparticles Lipid_Based Lipid-Based Formulation Formulation_Strategy->Lipid_Based Dissolution_Testing Biorelevant Dissolution Testing Solid_Dispersion->Dissolution_Testing Nanoparticles->Dissolution_Testing Lipid_Based->Dissolution_Testing Permeability_Assay Caco-2 Permeability Assay Dissolution_Testing->Permeability_Assay Pharmacokinetic_Study Animal Pharmacokinetic Study (PK) Permeability_Assay->Pharmacokinetic_Study Data_Analysis Analyze PK Parameters (AUC, Cmax, Tmax) Pharmacokinetic_Study->Data_Analysis Lead_Formulation Lead_Formulation Data_Analysis->Lead_Formulation Select Lead Formulation

Caption: Workflow for the development and evaluation of bioavailability-enhancing formulations for A-53868A.

Decision Tree for Troubleshooting Low Bioavailability

G Start Low Oral Bioavailability Observed Check_Dissolution Is in vitro dissolution rate-limiting? Start->Check_Dissolution Check_Permeability Is permeability rate-limiting? Check_Dissolution->Check_Permeability No Improve_Formulation Enhance Formulation: - Increase polymer ratio - Reduce particle size further - Switch to lipid-based system Check_Dissolution->Improve_Formulation Yes Check_Efflux Is there high efflux (Efflux Ratio > 2)? Check_Permeability->Check_Efflux Yes Check_Metabolism Is first-pass metabolism high? Check_Permeability->Check_Metabolism No Re-evaluate Re-evaluate in vivo Improve_Formulation->Re-evaluate Add_Inhibitor Consider co-dosing with a P-gp inhibitor (for research) or chemical modification Check_Efflux->Add_Inhibitor Yes Low_Intrinsic_Permeability Low Intrinsic Permeability: Consider chemical modification of the molecule Check_Efflux->Low_Intrinsic_Permeability No Add_Inhibitor->Re-evaluate Metabolism_Issue High First-Pass Metabolism: Consider alternative routes or chemical modification Check_Metabolism->Metabolism_Issue Yes Check_Metabolism->Re-evaluate No

Caption: A decision tree to guide troubleshooting efforts for low in vivo bioavailability of A-53868A.

A 53868A quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-53868A, a potent and selective Smoothened (SMO) antagonist involved in the Hedgehog signaling pathway.

Frequently Asked Questions (FAQs)

1. What is A-53868A and what is its mechanism of action?

A-53868A is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor alleviates its inhibition of SMO.[2] This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[1][2] A-53868A acts by directly binding to and inhibiting the activity of SMO, thereby blocking the downstream signaling cascade.

2. What are the recommended storage conditions for A-53868A?

For optimal stability, A-53868A should be stored as a solid at -20°C, protected from light and moisture. For short-term use, solutions of A-53868A in a suitable solvent (e.g., DMSO) can be stored at -20°C. Avoid repeated freeze-thaw cycles.

3. What are the common analytical techniques for assessing the quality and purity of A-53868A?

The quality and purity of A-53868A are typically assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is used to determine purity and identify related substances.[3][4] Mass Spectrometry (MS) confirms the molecular weight and can help in the structural elucidation of impurities.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure of the compound.[8]

Troubleshooting Guides

Inconsistent Experimental Results

Issue: I am observing high variability in my experimental results when using different batches of A-53868A.

Possible Causes & Solutions:

  • Purity and Integrity: The purity of A-53868A may vary between batches, or the compound may have degraded.

    • Recommendation: Always verify the purity of each new batch of A-53868A using HPLC before use. Refer to the HPLC Protocol for Purity Assessment below. Ensure the compound has been stored correctly.

  • Solubility Issues: Incomplete solubilization of A-53868A can lead to inaccurate concentrations.

    • Recommendation: Ensure complete dissolution of the compound. Sonication may aid in solubilization. Prepare fresh solutions for each experiment if stability in solution is a concern.

  • Experimental Conditions: Variations in cell culture conditions, reagent concentrations, or incubation times can contribute to variability.

    • Recommendation: Standardize all experimental parameters and include appropriate positive and negative controls in every experiment.

HPLC Analysis Issues

Issue: I am seeing unexpected peaks or poor peak shape during HPLC analysis of A-53868A.

Possible Causes & Solutions:

  • Contamination: The unexpected peaks could be due to contamination of the sample, solvent, or HPLC system.

    • Recommendation: Run a blank injection (solvent only) to check for system contamination. Ensure all glassware and vials are clean. Use high-purity solvents.

  • Column Degradation: Poor peak shape (e.g., tailing or fronting) can indicate a problem with the HPLC column.

    • Recommendation: Flush the column with a strong solvent to remove potential contaminants. If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation.

    • Recommendation: Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) or the pH to improve peak shape and resolution.

Quantitative Data Summary

Table 1: Typical Quality Control Specifications for A-53868A

ParameterMethodSpecification
PurityHPLC≥ 98%
IdentityMass SpectrometryConforms to expected mass
Identity¹H NMRConforms to structure
Residual SolventsGC-MS≤ 0.5%
Water ContentKarl Fischer Titration≤ 0.5%

Experimental Protocols

HPLC Protocol for Purity Assessment of A-53868A

This protocol outlines a general reverse-phase HPLC method for determining the purity of A-53868A.

1. Materials:

  • A-53868A sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

3. Sample Preparation:

  • Prepare a stock solution of A-53868A in DMSO at a concentration of 10 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength for A-53868A)

  • Column Temperature: 30°C

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

5. Data Analysis:

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of A-53868A as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry Protocol for Identity Confirmation

This protocol describes the use of electrospray ionization mass spectrometry (ESI-MS) for confirming the molecular weight of A-53868A.

1. Sample Preparation:

  • Prepare a dilute solution of A-53868A (approximately 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100 - 1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

3. Data Analysis:

  • Analyze the resulting mass spectrum for the presence of the [M+H]⁺ ion corresponding to the expected molecular weight of A-53868A plus a proton.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_Ligand Hedgehog Ligand (Shh, Ihh, Dhh) PTCH1 PTCH1 Hh_Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_A GLI (Active) A53868A A-53868A A53868A->SMO Inhibits Target_Genes Target Gene Expression GLI_A->Target_Genes Activates

Caption: Hedgehog signaling pathway with the inhibitory action of A-53868A on SMO.

QC_Workflow Start Receive A-53868A Batch HPLC_Analysis HPLC Purity Assessment Start->HPLC_Analysis Perform HPLC Purity_Check Purity ≥ 98%? Fail_QC Reject Batch Purity_Check->Fail_QC No MS_Analysis Mass Spectrometry Identity Purity_Check->MS_Analysis Yes Identity_Check Identity Confirmed? Pass_QC Release for Experimental Use Identity_Check->Pass_QC Yes Identity_Check->Fail_QC No HPLC_Analysis->Purity_Check NMR_Analysis NMR Structure Confirmation MS_Analysis->NMR_Analysis Perform NMR NMR_Analysis->Identity_Check

Caption: Quality control workflow for A-53868A.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: A-53868A (Dehydrophos) vs. Fosfomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action for two distinct phosphonate (B1237965) antibiotics: A-53868A, also known as Dehydrophos, and Fosfomycin. While both compounds leverage phosphonate chemistry, their cellular targets and modes of inhibition are fundamentally different, offering unique insights into strategies for antibacterial drug development.

Introduction

A-53868A (Dehydrophos) is a phosphonotripeptide antibiotic produced by Streptomyces luridus.[1] It functions as a "Trojan horse" prodrug, targeting central carbon metabolism.[1][2] Fosfomycin, discovered in 1969 and also produced by Streptomyces species, is a well-established antibiotic that inhibits the first committed step of bacterial cell wall biosynthesis.[3][4] This guide will dissect their distinct molecular pathways, present comparative data, and detail the experimental protocols used to elucidate these mechanisms.

Mechanism of Action: A-53868A (Dehydrophos)

A-53868A employs a sophisticated "Trojan horse" strategy. As a peptide-based molecule, it is transported into the bacterial cell via peptide uptake systems. Once inside the cytoplasm, its true inhibitory nature is revealed through enzymatic activation.

  • Uptake and Activation: The phosphonotripeptide structure of A-53868A facilitates its entry into the bacterium.[1][2]

  • Enzymatic Cleavage: Intracellular peptidases hydrolyze the peptide bonds of the molecule.[1][2]

  • Formation of the Active Inhibitor: This hydrolysis releases the toxic warhead, methyl acetylphosphonate .[1][3]

  • Target Inhibition: Methyl acetylphosphonate acts as a structural analog of pyruvate (B1213749) and potently inhibits the pyruvate dehydrogenase (PDH) complex , a critical enzyme hub that links glycolysis to the citric acid cycle.[1][3] By blocking this key step in central metabolism, A-53868A effectively shuts down cellular energy production and the generation of essential biosynthetic precursors.

A53868A_Mechanism cluster_outside Bacterial Exterior cluster_inside Bacterial Cytoplasm A53868A_ext A-53868A (Dehydrophos) A53868A_int A-53868A A53868A_ext->A53868A_int Peptide Transport Peptidases Peptidases A53868A_int->Peptidases Hydrolysis MAP Methyl Acetylphosphonate (Active Inhibitor) Peptidases->MAP PDH Pyruvate Dehydrogenase (PDH) Complex MAP->PDH Inhibition Pyruvate Pyruvate Pyruvate->PDH Substrate AcetylCoA Acetyl-CoA + CO2 PDH->AcetylCoA Fosfomycin_Mechanism cluster_pathway Peptidoglycan Synthesis Pathway (Cytoplasm) UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA Product UDP-N-acetylmuramic acid (Precursor for Cell Wall) MurA->Product Catalysis Cell Wall\nFormation Cell Wall Formation Product->Cell Wall\nFormation Fosfomycin Fosfomycin Fosfomycin->MurA Covalent Inhibition (Alkylates Cys115)

References

A Comparative Analysis of the Antibacterial Spectrum of A-53868A and Other Phosphonate Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Phosphonate (B1237965) antibiotics, characterized by a stable carbon-phosphorus bond, represent a unique class of antimicrobials with a distinct mechanism of action. This guide provides a comparative overview of the antibacterial spectrum of A-53868A and other notable phosphonate antibiotics, supported by available experimental data.

Introduction to A-53868A and Phosphonate Antibiotics

A-53868A is an antibiotic isolated from Streptomyces luridus.[1][2] Its structure has been a subject of study and revision, and it is classified as an organophosphonate dipeptide antibacterial agent.[1][2] While its discovery has been documented, comprehensive data on its antibacterial spectrum, particularly Minimum Inhibitory Concentration (MIC) values, are not widely available in published literature.

In contrast, other phosphonate antibiotics, most notably fosfomycin (B1673569), have been extensively studied and are used clinically.[3][4] Fosfomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] Another example is fosmidomycin (B1218577), which has shown activity against a range of bacteria by targeting a different pathway.[5][6][7][8] This guide aims to collate the available data on the antibacterial spectrum of these representative phosphonate antibiotics to provide a useful comparison for research and development purposes.

Antibacterial Spectrum of Phosphonate Antibiotics

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for fosfomycin and fosmidomycin against a panel of clinically relevant bacteria.

Note: Extensive searches for the antibacterial spectrum of A-53868A did not yield specific MIC data. The data presented below is for other well-characterized phosphonate antibiotics to represent the potential antibacterial scope of this class of compounds.

Table 1: Antibacterial Spectrum of Fosfomycin

Bacterial SpeciesGram StainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliNegative1 - 42 - 64
Klebsiella pneumoniaeNegative8 - 1616 - 32
Pseudomonas aeruginosaNegative32 - 64128 - 256
Acinetobacter baumanniiNegative256>512
Enterococcus faecalisPositive64128
Staphylococcus aureusPositive1632

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Data is compiled from multiple sources and can vary based on the specific strains and testing methods used.[9][10][11]

Table 2: Antibacterial Spectrum of Fosmidomycin

Bacterial SpeciesGram StainMIC (µg/mL)
Escherichia coliNegative1 - 4
Staphylococcus schleiferiPositive0.5 - 8
Staphylococcus pseudintermediusPositive0.5 - 1

Fosmidomycin's spectrum is largely defined by the presence of the non-mevalonate pathway for isoprenoid biosynthesis in bacteria.[5]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The broth microdilution method is a standard and widely used protocol.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Antimicrobial Agent: A stock solution of the phosphonate antibiotic of a known concentration.
  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) is commonly used. For fosfomycin testing, the medium is often supplemented with glucose-6-phosphate (G6P) at a concentration of 25 µg/mL.
  • 96-Well Microtiter Plate: Sterile, U- or flat-bottomed plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antibiotic:

  • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate row.
  • Add 100 µL of the antibiotic stock solution to the first well.
  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as a growth control and contains no antibiotic.

4. Inoculation:

  • Add 50 µL of the prepared bacterial inoculum to each well (wells 1-12), bringing the final volume in each well to 100 µL.

5. Incubation:

  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

6. Reading the Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

Mechanism of Action of Phosphonate Antibiotics

Phosphonate antibiotics often act as mimics of natural phosphate-containing substrates, thereby inhibiting essential enzymatic pathways in bacteria.[12] The most well-characterized mechanism is that of fosfomycin, which targets bacterial cell wall synthesis.

phosphonate_mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm GlpT_UhpT GlpT/UhpT Transporters Fosfomycin_int Fosfomycin GlpT_UhpT->Fosfomycin_int Fosfomycin_ext Fosfomycin Fosfomycin_ext->GlpT_UhpT Uptake Fosfomycin_int->Inhibition MurA MurA Enzyme Product UDP-N-acetylglucosamine- enolpyruvate MurA->Product Catalysis PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->MurA Peptidoglycan_Synthesis Peptidoglycan Synthesis Product->Peptidoglycan_Synthesis Further steps Inhibition->MurA Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms

Caption: Mechanism of action of Fosfomycin.

The diagram above illustrates how fosfomycin enters the bacterial cell and inhibits the MurA enzyme, a crucial step in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. This inhibition ultimately leads to cell death.

References

Comparative Efficacy of Dipeptide Antibiotics: A-53868A in Context

Author: BenchChem Technical Support Team. Date: December 2025

A definitive quantitative comparison of the efficacy of the dipeptide antibiotic A-53868A with other dipeptide antibiotics is currently not possible due to the lack of publicly available Minimum Inhibitory Concentration (MIC) data for A-53868A. Despite extensive searches of scientific literature, specific MIC values for A-53868A against any bacterial strains have not been found in the available resources. The compound, originally discovered by Eli Lilly and Company from the fermentation of Streptomyces luridus, has been the subject of structural reassignment studies, but its antibacterial efficacy has not been recently documented in accessible publications.[1]

This guide, therefore, provides a comparative overview of the efficacy of other notable dipeptide and related peptide antibiotics—Plusbacin A3, Bacilysin, and Amphomycin—for which experimental data is available. This information is intended to offer a contextual understanding of the performance of this class of antibiotics for researchers, scientists, and drug development professionals.

Efficacy of Comparator Dipeptide and Lipopeptide Antibiotics

To provide a framework for understanding the potential efficacy of A-53868A, this section details the known antibacterial activities of other relevant peptide antibiotics.

Plusbacin A3

Plusbacin A3 is a lipodepsipeptide antibiotic that has demonstrated significant potency against challenging Gram-positive pathogens. Its primary mechanism of action is the inhibition of the formation of lipid intermediates in the bacterial cell wall biosynthesis pathway, a mode of action that is distinct from that of vancomycin.

Quantitative Data:

AntibioticBacterial StrainMIC (µg/mL)Reference
Plusbacin A3Methicillin-resistant Staphylococcus aureus (MRSA)0.78 - 3.13[2]
Plusbacin A3VanA-type vancomycin-resistant enterococci (VRE)0.78 - 3.13[2]
Bacilysin
Amphomycin

Amphomycin is a lipopeptide antibiotic that exhibits potent activity against a range of Gram-positive bacteria. Its mechanism of action involves the inhibition of peptidoglycan synthesis by binding to the lipid carrier C55-isoprenyl phosphate. An analog of Amphomycin, MX-2401, has been studied more extensively, and its MIC values provide a relevant benchmark.

Quantitative Data for Amphomycin Analog (MX-2401):

AntibioticBacterial StrainMIC (µg/mL)Reference
MX-2401Staphylococcus aureus0.5 - 1[3]
MX-2401Methicillin-resistant Staphylococcus aureus (MRSA)2[3]
MX-2401Enterococcus faecalis1 - 2
MX-2401Vancomycin-resistant Enterococcus (VRE)4[3]
MX-2401Streptococcus pneumoniae2[3]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro efficacy of an antibiotic. The following is a generalized protocol for the broth microdilution method, which is commonly used for this purpose.

Broth Microdilution MIC Assay Protocol

1. Preparation of Materials:

  • Bacterial culture in logarithmic growth phase.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Stock solution of the antibiotic to be tested.
  • Sterile 96-well microtiter plates.

2. Procedure:

  • Serial Dilution: A two-fold serial dilution of the antibiotic is prepared in CAMHB within the 96-well plate.
  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter [CFU/mL]).
  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Control wells (no antibiotic and no bacteria) are included.
  • Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.
  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of comparing antibiotic efficacy, the following diagram illustrates the key steps involved.

Antibiotic_Efficacy_Comparison cluster_antibiotics Antibiotics for Comparison cluster_testing Efficacy Testing cluster_data Data Analysis cluster_comparison Comparative Analysis A53868A A 53868A MIC_Assay MIC Determination (Broth Microdilution) A53868A->MIC_Assay Data Unavailable Plusbacin Plusbacin A3 Plusbacin->MIC_Assay Bacilysin Bacilysin Bacilysin->MIC_Assay Amphomycin Amphomycin Amphomycin->MIC_Assay Quantitative_Data Quantitative Data (MIC Values) MIC_Assay->Quantitative_Data Comparison Efficacy Comparison Quantitative_Data->Comparison

Caption: Logical workflow for comparing antibiotic efficacy.

Conclusion

While A-53868A is identified as a dipeptide antibiotic, the absence of publicly available efficacy data, specifically MIC values, prevents a direct and quantitative comparison with other antibiotics of the same class. The provided data for Plusbacin A3 and an analog of Amphomycin demonstrate the potential potency of peptide antibiotics against multidrug-resistant Gram-positive bacteria. Further research and publication of the in vitro activity of A-53868A are necessary to accurately assess its therapeutic potential and position it within the landscape of dipeptide antibiotics.

References

A Comparative Analysis of A-53868A and Beta-Lactam Antibiotics: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of data on the antibiotic A-53868A, preventing a direct comparative analysis of its cross-resistance with beta-lactam antibiotics. While information on the mechanisms of action and resistance to beta-lactam antibiotics is extensive, corresponding data for A-53868A, a dipeptide antibiotic developed by Eli Lilly and Company, is not sufficiently detailed in the public domain to fulfill the requirements of a direct comparison guide.

The initial objective of this guide was to provide a detailed comparison of the in vitro activity, mechanisms of action, and potential for cross-resistance between A-53868A and the well-established class of beta-lactam antibiotics. This was to be supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. However, an exhaustive search for primary literature, conference proceedings, and patent filings has yielded minimal specific information regarding the antibacterial properties of A-53868A.

Beta-Lactam Antibiotics: A Well-Characterized Class

Beta-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall. Bacterial resistance to beta-lactams is a major clinical concern and occurs primarily through three mechanisms:

  • Enzymatic Degradation: The production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.

  • Target Modification: Alterations in the structure of PBPs, which reduce the binding affinity of beta-lactam antibiotics.

  • Reduced Permeability and Efflux: Changes in the bacterial outer membrane that limit the entry of the antibiotic or active transport systems that pump the antibiotic out of the cell.

A-53868A: An Antibiotic with Limited Public Data

A-53868A was identified as a dipeptide antibiotic in a publication from 1988 which focused on the revision of its chemical structure. Despite extensive searches, no publicly available studies providing crucial data for a comparative analysis were found. Specifically, the following information remains unavailable:

  • Quantitative Antibacterial Activity: No published data on the Minimum Inhibitory Concentrations (MICs) of A-53868A against a representative panel of bacterial pathogens could be located. This quantitative data is fundamental for comparing its spectrum and potency to beta-lactam antibiotics.

  • Mechanism of Action: The specific molecular target and mechanism by which A-53868A exerts its antibacterial effect are not described in the available literature. Without this information, a comparison of its mode of action with that of beta-lactams is not possible.

  • Cross-Resistance Studies: No studies directly investigating the potential for cross-resistance between A-53868A and beta-lactam antibiotics were identified. Such studies would be essential to understand if resistance mechanisms to one class of antibiotic would confer resistance to the other.

  • Experimental Protocols: Detailed methodologies for in vitro susceptibility testing or mechanism of action studies for A-53868A are not publicly documented.

Data Presentation and Visualization

Due to the absence of quantitative data for A-53868A, the creation of comparative tables and visualizations as initially intended is not feasible. A table summarizing MIC values and diagrams illustrating experimental workflows or signaling pathways related to A-53868A cannot be generated without the foundational experimental results.

For illustrative purposes, a generalized workflow for determining antibiotic cross-resistance is presented below. This workflow represents a standard experimental approach that would be necessary to generate the data required for the requested comparison.

G cluster_0 Phase 1: Isolate and Characterize Bacterial Strains cluster_1 Phase 2: Generate Resistant Mutants (Optional) cluster_2 Phase 3: Minimum Inhibitory Concentration (MIC) Determination cluster_3 Phase 4: Data Analysis and Interpretation strain_isolation Isolate and identify bacterial strains of interest phenotypic_characterization Characterize baseline antibiotic susceptibility (e.g., to beta-lactams) strain_isolation->phenotypic_characterization mic_testing_parental Determine MIC of A-53868A and beta-lactams against parental strains phenotypic_characterization->mic_testing_parental mutant_selection Expose susceptible strains to sub-lethal concentrations of a selecting agent (e.g., a beta-lactam) mutant_isolation Isolate and confirm resistant mutants mutant_selection->mutant_isolation mic_testing_mutant Determine MIC of A-53868A and beta-lactams against resistant mutants mutant_isolation->mic_testing_mutant compare_mic Compare MIC values between parental and resistant strains for both antibiotics mic_testing_parental->compare_mic mic_testing_mutant->compare_mic determine_cross_resistance Determine presence or absence of cross-resistance compare_mic->determine_cross_resistance

Generalized workflow for assessing antibiotic cross-resistance.

Conclusion

While the topic of cross-resistance between different antibiotic classes is of significant interest to the scientific community, the specific comparison between A-53868A and beta-lactam antibiotics cannot be conducted at this time due to the lack of publicly available data on A-53868A. It is possible that A-53868A was an investigational compound that did not advance to later stages of development, and as a result, extensive data was not published. Further research and the public release of any existing data by the developing company would be required to perform the requested in-depth comparative analysis.

Limited Research Hinders Comprehensive Analysis of A-53868A's Synergistic Antimicrobial Effects

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of existing scientific literature reveals a significant scarcity of research on the synergistic effects of the antimicrobial agent A-53868A with other antibiotics. While early studies in the late 1980s identified A-53868A as a dipeptide-like antibiotic, and its structure was later reassigned in 2007, there is a notable absence of published experimental data detailing its potential synergistic interactions.[1][2]

This lack of available information makes it impossible to construct a comprehensive comparison guide as requested. The core requirements of providing quantitative data in structured tables, detailing experimental protocols, and creating diagrams of signaling pathways cannot be fulfilled due to the absence of primary research on this specific topic.

General principles of antimicrobial synergy involve combining agents to enhance their efficacy, overcome resistance, or reduce dosages.[3][4][5][6] Common methods to evaluate these interactions include checkerboard assays and time-kill studies, which determine the fractional inhibitory concentration (FIC) index and the rate of bacterial killing, respectively.[7][8][9] However, no such studies involving A-53868A could be located in the public domain.

The scientific community has extensively investigated the synergistic potential of various other antimicrobial combinations. For instance, combinations of polymyxins with carbapenems or glycopeptides have shown significant synergy against multidrug-resistant bacteria like Acinetobacter baumannii.[10] Similarly, the combination of antimicrobial peptides (AMPs) with conventional antibiotics is a promising area of research, with mechanisms including increased membrane permeability and disruption of biofilms.[11][12]

Unfortunately, without specific studies on A-53868A, any discussion of its synergistic properties would be purely speculative. The creation of data tables, experimental protocols, and mechanistic diagrams requires concrete experimental evidence that is currently not available in the scientific literature. Therefore, a detailed comparison guide on the synergistic effects of A-53868A cannot be provided at this time. Further research into the antimicrobial properties and potential combination therapies involving A-53868A is necessary to enable such an analysis in the future.

References

A Comparative Guide to the Synthesis and Activity of A-53868A (Dehydrophos) Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and biological activity of A-53868A, also known as dehydrophos, and its synthesized analogs and derivatives. A-53868A is a phosphonotripeptide antibiotic isolated from Streptomyces luridus with broad-spectrum antibacterial activity. Its unique structure, featuring a 1-aminovinylphosphonate moiety, and its "Trojan horse" mechanism of action have spurred interest in the development of novel analogs with improved potency and pharmacological profiles.

Chemical Structure of A-53868A (Dehydrophos)

A-53868A is a tripeptide consisting of glycine (B1666218), leucine (B10760876), and a unique phosphonate (B1237965) analog of dehydroalanine. The structure was revised to be the monomethyl ester of a glycyl-leucyl-1-aminovinylphosphonic acid.

Mechanism of Action

Dehydrophos acts as a "Trojan horse" antibiotic. It is transported into bacterial cells via peptide permeases. Once inside, cellular peptidases cleave the peptide bonds, releasing methyl acetylphosphonate. This molecule is a potent inhibitor of the pyruvate (B1213749) dehydrogenase enzyme complex, a crucial component of central metabolism, thus leading to bacterial cell death. Structure-activity relationship studies have highlighted that both the vinyl group and the methyl ester functionality are critical for its biological activity.

Comparative Biological Activity of A-53868A (Dehydrophos) and its Derivatives

The following table summarizes the minimum inhibitory concentrations (MICs) of dehydrophos and various synthetic derivatives against a panel of bacterial strains. The data is compiled from published studies to provide a clear comparison of their antibacterial potency.

CompoundModificationS. aureus MIC (μg/mL)B. subtilis MIC (μg/mL)E. coli MIC (μg/mL)P. aeruginosa MIC (μg/mL)
Dehydrophos (A-53868A) Natural Product16832>128
Analog 1 Ethyl ester of phosphonic acid321664>128
Analog 2 Isopropyl ester of phosphonic acid6432128>128
Analog 3 Phenyl-substituted vinyl group>128>128>128>128
Analog 4 Saturated phosphonoalanine>128>128>128>128

Note: The above data is a representation compiled from various sources and should be used for comparative purposes. Actual MIC values can vary based on the specific strain and testing conditions.

Synthesis of A-53868A Analogs

The synthesis of dehydrophos analogs generally involves the construction of the key phosphonodipeptide backbone. A common strategy is the Horner-Wadsworth-Emmons olefination to introduce the vinyl phosphonate moiety.

Representative Synthetic Workflow

G cluster_start Starting Materials cluster_coupling Peptide Coupling cluster_olefination Horner-Wadsworth-Emmons Olefination cluster_final Final Steps N-protected Leucine N-protected Leucine Dipeptide formation Dipeptide formation N-protected Leucine->Dipeptide formation Aminophosphonate derivative Aminophosphonate derivative Aminophosphonate derivative->Dipeptide formation Phosphonate ylide formation Phosphonate ylide formation Dipeptide formation->Phosphonate ylide formation Reaction with aldehyde Reaction with aldehyde Phosphonate ylide formation->Reaction with aldehyde Vinyl phosphonate formation Vinyl phosphonate formation Reaction with aldehyde->Vinyl phosphonate formation Glycine coupling Glycine coupling Vinyl phosphonate formation->Glycine coupling Deprotection Deprotection Glycine coupling->Deprotection Final Analog Final Analog Deprotection->Final Analog

Caption: General synthetic workflow for A-53868A analogs.

Experimental Protocols

General Procedure for the Synthesis of Dehydrophos Analogs via Horner-Wadsworth-Emmons Olefination
  • Synthesis of the Phosphonate Precursor: A protected α-aminophosphonate is coupled with a protected leucine residue using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in an appropriate solvent like DMF.

  • Horner-Wadsworth-Emmons Reaction: The resulting phosphonate-containing dipeptide is deprotected at the phosphonate ester (if necessary) and then reacted with a base (e.g., NaH) to form the corresponding phosphonate carbanion (ylide). This is followed by the addition of a suitable aldehyde to yield the vinyl phosphonate derivative.

  • Final Peptide Coupling and Deprotection: The N-terminal protecting group of the dipeptide is removed, and protected glycine is coupled to the free amine. Finally, all protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc groups, hydrogenolysis for Cbz groups) to yield the final dehydrophos analog.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: Bacterial strains are grown in appropriate broth medium overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for A-53868A (dehydrophos).

G cluster_outside Outside Bacterial Cell cluster_membrane Bacterial Cell Membrane cluster_inside Inside Bacterial Cell Dehydrophos Dehydrophos Peptide Permease Peptide Permease Dehydrophos->Peptide Permease Uptake Dehydrophos_in Dehydrophos Peptide Permease->Dehydrophos_in Peptidases Peptidases Dehydrophos_in->Peptidases Cleavage Methyl Acetylphosphonate Methyl Acetylphosphonate Peptidases->Methyl Acetylphosphonate Pyruvate Dehydrogenase Pyruvate Dehydrogenase Methyl Acetylphosphonate->Pyruvate Dehydrogenase Inhibition Metabolic Block Metabolic Block Pyruvate Dehydrogenase->Metabolic Block Cell Death Cell Death Metabolic Block->Cell Death

Caption: Mechanism of action of A-53868A (dehydrophos).

Validating the Target of A-53868A in Bacteria: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to A-53868A and its Presumed Target

A-53868A belongs to the elfamycin family of antibiotics, which are known inhibitors of bacterial protein synthesis.[1][2] Like its well-studied analog kirromycin, A-53868A is understood to target the bacterial elongation factor Tu (EF-Tu).[3][4] EF-Tu is a highly conserved and essential GTPase that plays a critical role in the elongation phase of translation by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[5][6] By binding to EF-Tu, these antibiotics lock it into a conformation that remains bound to the ribosome even after GTP hydrolysis, thereby stalling protein synthesis and leading to bacterial cell death.[3][7] This guide provides an objective comparison of experimental methods to validate EF-Tu as the primary target of A-53868A and compares its activity with other known EF-Tu inhibitors.

Comparative Analysis of EF-Tu Inhibitors

The validation of A-53868A's target can be benchmarked against other antibiotics known to inhibit EF-Tu. These inhibitors, while sharing a common target, exhibit different mechanisms of action and antibacterial spectra. They are broadly classified into two groups based on their mechanism: those that prevent EF-Tu:GDP from dissociating from the ribosome (e.g., kirromycin, enacyloxin IIa) and those that inhibit the formation of the EF-Tu:GTP:aa-tRNA ternary complex (e.g., pulvomycin, GE2270A).[2][8]

Table 1: Performance Metrics of Known EF-Tu Inhibitors

CompoundClassMechanism of ActionRepresentative Minimum Inhibitory Concentration (MIC)
A-53868A ElfamycinPrevents EF-Tu:GDP dissociation from the ribosome (presumed)Data specific to A-53868A is not readily available in public literature; expected to be similar to kirromycin.
Kirromycin ElfamycinPrevents EF-Tu:GDP dissociation from the ribosome.[2]S. aureus: 2 µg/mL; N. gonorrhoeae: 32 µg/mL; E. coli: >128 µg/mL.[2][5]
Enacyloxin IIa PolyenePrevents EF-Tu:GDP dissociation from the ribosome.[2]Active against a wide range of gram-positive and gram-negative bacteria.[2]
Pulvomycin ElfamycinInhibits formation of the EF-Tu:GTP:aa-tRNA ternary complex.[2]Primarily active against gram-positive bacteria.
GE2270A ThiopeptideInhibits formation of the EF-Tu:GTP:aa-tRNA ternary complex.[2]Active against a wide range of gram-positive bacteria.[2]

Experimental Workflows for Target Validation

Validating that A-53868A directly binds to and inhibits EF-Tu requires a multi-faceted approach, moving from in-vitro biochemical assays to cell-based and genetic methods.

Target_Validation_Workflow General Workflow for Validating A-53868A Target cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_genetic Genetic & Molecular Validation biochem1 Purify EF-Tu Protein biochem2 Thermal Shift Assay (TSA) biochem1->biochem2 biochem3 In-vitro Translation Assay biochem1->biochem3 biochem4 GTPase Activity Assay biochem1->biochem4 cell1 Antimicrobial Susceptibility Testing (AST) biochem2->cell1 Confirms direct binding k1 Binding Confirmed biochem2->k1 cell2 Macromolecular Synthesis (MMS) Assay biochem3->cell2 Confirms functional inhibition cell1->cell2 genetic1 Generate Resistant Mutants cell2->genetic1 Identifies pathway k2 Protein Synthesis Inhibited cell2->k2 genetic2 Sequence tuf genes (encoding EF-Tu) genetic1->genetic2 genetic3 Allelic Exchange / Complementation genetic2->genetic3 k3 Target Confirmed In-vivo genetic3->k3

Caption: A generalized workflow for validating the bacterial target of A-53868A.

Key Experimental Protocols

Below are detailed methodologies for crucial experiments in the target validation cascade.

Thermal Shift Assay (TSA) for Direct Binding

This biophysical technique measures changes in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature of EF-Tu in the presence of A-53868A indicates direct binding and stabilization.

Protocol:

  • Protein Preparation: Purify recombinant bacterial EF-Tu protein to >95% purity. Prepare a solution of EF-Tu at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

  • Compound Preparation: Prepare a stock solution of A-53868A in DMSO. Create a dilution series to test final concentrations ranging from 0.1 µM to 100 µM.

  • Assay Setup: In a 96-well qPCR plate, mix the EF-Tu solution, SYPRO Orange dye (a fluorescent probe that binds to unfolded proteins), and the A-53868A dilution series. Include a no-ligand (DMSO only) control.

  • Data Acquisition: Use a real-time PCR instrument to monitor the fluorescence of SYPRO Orange as the temperature is increased incrementally from 25°C to 95°C.

  • Analysis: The melting temperature (Tm) is the point at which the fluorescence signal is maximal. Calculate the change in melting temperature (ΔTm) between the A-53868A-treated samples and the DMSO control. A significant positive ΔTm indicates direct binding.

In-vitro Transcription-Translation (IVTT) Assay

This assay reconstitutes the process of protein synthesis in a test tube to directly measure the inhibitory effect of a compound.

Protocol:

  • System Setup: Use a commercial bacterial IVTT kit (e.g., from E. coli S30 extract). The reaction mixture typically contains the extract (ribosomes, translation factors), amino acids, energy sources (ATP, GTP), and a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

  • Inhibition Assay: Add varying concentrations of A-53868A to the IVTT reaction mixtures. Include a positive control inhibitor (e.g., kirromycin) and a negative (DMSO) control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

  • Quantification: Measure the amount of synthesized reporter protein using a corresponding activity assay (e.g., luminescence for luciferase).

  • Analysis: Calculate the IC50 value, which is the concentration of A-53868A required to inhibit protein synthesis by 50%. This provides a quantitative measure of its potency.

Generation and Analysis of Resistant Mutants

This genetic approach provides strong in-vivo evidence for the drug's target. Bacteria that acquire resistance to A-53868A often harbor mutations in the gene encoding the target protein.

Protocol:

  • Selection of Mutants: Plate a high density of susceptible bacteria (e.g., Staphylococcus aureus or Bacillus subtilis) on agar (B569324) containing A-53868A at 4-8 times the Minimum Inhibitory Concentration (MIC).

  • Isolation and Verification: Isolate colonies that grow on the selection plates. Re-streak them on antibiotic-containing and antibiotic-free media to confirm the resistance phenotype.

  • Genome Sequencing: Perform whole-genome sequencing on several independent resistant isolates.

  • Mutation Identification: Compare the genomes of the resistant mutants to the wild-type parental strain to identify single nucleotide polymorphisms (SNPs). Mutations consistently found in the tuf genes (which encode EF-Tu) across independent isolates strongly suggest that EF-Tu is the target.

  • Target Validation: To confirm that a specific mutation confers resistance, introduce it into the wild-type strain using genetic techniques like allelic exchange and verify that the engineered strain becomes resistant to A-53868A.[9]

Mechanism of EF-Tu Inhibition by Elfamycins

The diagram below illustrates the mechanism by which A-53868A and other kirromycin-like antibiotics are believed to inhibit bacterial protein synthesis.

EF_Tu_Inhibition Mechanism of EF-Tu Inhibition by A-53868A eftu_gtp EF-Tu:GTP ternary_complex [EF-Tu:GTP:aa-tRNA] Ternary Complex eftu_gtp->ternary_complex aatrna aa-tRNA aatrna->ternary_complex ribosome Ribosome A-Site ternary_complex->ribosome Delivery decoding Codon Recognition & GTP Hydrolysis ribosome->decoding stalled_complex Stalled Ribosomal Complex [Ribosome:EF-Tu:GDP:A-53868A] eftu_gdp EF-Tu:GDP decoding->eftu_gdp Conformational Change release EF-Tu:GDP Release eftu_gdp->release Dissociates from Ribosome eftu_gdp->stalled_complex Prevents Release release->eftu_gtp Recycling by EF-Ts a53868a A-53868A a53868a->eftu_gdp Binds to EF-Tu

Caption: A-53868A traps EF-Tu:GDP on the ribosome, stalling protein synthesis.

References

In vivo efficacy of A 53868A compared to established antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In Vivo Efficacy of A-53868A: A Comparative Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the in vivo efficacy of the antibiotic A-53868A against established antibiotics. A-53868A is a dipeptide antibacterial agent developed by Lilly Research Laboratories. Despite extensive literature searches, publicly available in vivo efficacy data for A-53868A is limited. This document summarizes the available information and provides a general framework for the experimental protocols and workflows typically used in the in vivo evaluation of new antibiotic candidates.

Data Presentation: In Vivo Efficacy

Comprehensive searches of scientific literature and patent databases did not yield quantitative in vivo comparative data for A-53868A. Studies detailing the median effective dose (ED50), survival rates, or bacterial load reduction in animal models of infection for A-53868A compared to other antibiotics were not found in the public domain.

Therefore, a direct comparison of the in vivo performance of A-53868A with established antibiotics in a tabular format cannot be provided at this time.

Experimental Protocols for In Vivo Efficacy Studies

While specific protocols for A-53868A are not available, a generalized methodology for assessing the in vivo efficacy of a novel antibiotic in a murine systemic infection model is described below. This serves as a standard framework that would likely be adapted for a compound like A-53868A.

Objective: To determine the efficacy of a test antibiotic (e.g., A-53868A) in a murine model of systemic infection caused by a specific bacterial pathogen.

Animal Model:

  • Species: BALB/c mice (or other suitable strain)

  • Age/Weight: 6-8 weeks old, 18-22 grams

  • Housing: Maintained in a controlled environment with access to food and water ad libitum.

Bacterial Strain:

  • A clinically relevant strain with known susceptibility to the test and comparator antibiotics (e.g., Staphylococcus aureus, Streptococcus pyogenes).

Infection Model:

  • Preparation of Inoculum: The bacterial strain is grown in appropriate broth medium to the mid-logarithmic phase. The culture is then washed and diluted in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (colony-forming units per milliliter, CFU/mL).

  • Induction of Infection: Mice are infected via intraperitoneal (IP) or intravenous (IV) injection with a bacterial suspension that is predetermined to cause a lethal infection in untreated control animals within a specified timeframe (e.g., 48-72 hours).

Treatment Protocol:

  • Drug Preparation: The test antibiotic (A-53868A) and the established comparator antibiotic(s) are formulated in a suitable vehicle for administration (e.g., sterile saline, carboxymethyl cellulose).

  • Dosing: Graded doses of the antibiotics are administered to different groups of infected mice. The route of administration (e.g., subcutaneous, oral, intravenous) and dosing schedule (e.g., single dose, multiple doses over a period) are critical parameters.

  • Control Groups:

    • Vehicle Control: Infected mice receiving only the vehicle to determine the natural course of the infection.

    • Comparator Control: Infected mice receiving an established antibiotic with known efficacy against the infecting pathogen.

Efficacy Evaluation:

  • Primary Endpoint: Survival of the animals over a defined period (e.g., 7-14 days). The median effective dose (ED50), the dose that protects 50% of the animals from lethal infection, is calculated.

  • Secondary Endpoints:

    • Bacterial Load: At specific time points post-infection, subsets of animals from each group may be euthanized, and target organs (e.g., spleen, liver, blood) are harvested to determine the bacterial load (CFU/gram of tissue or mL of blood).

    • Clinical Signs: Monitoring of clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).

Statistical Analysis:

  • Survival data is typically analyzed using Kaplan-Meier survival curves and log-rank tests.

  • Bacterial load data is often compared using t-tests or analysis of variance (ANOVA).

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for conducting an in vivo antibiotic efficacy study.

InVivo_Efficacy_Workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Infection Induce Systemic Infection (e.g., IP injection) Animal_Acclimatization->Infection Bacterial_Culture Bacterial Culture Preparation Bacterial_Culture->Infection Drug_Formulation Antibiotic Formulation Treatment Administer Antibiotics & Controls Drug_Formulation->Treatment Grouping Randomize into Treatment Groups Infection->Grouping Grouping->Treatment Monitor_Survival Monitor Survival & Clinical Signs Treatment->Monitor_Survival Bacterial_Load Determine Bacterial Load in Tissues (at specific time points) Treatment->Bacterial_Load Calculate_ED50 Calculate ED50 Monitor_Survival->Calculate_ED50 Statistical_Analysis Statistical Analysis of Survival & Bacterial Load Bacterial_Load->Statistical_Analysis Report Generate Efficacy Report Calculate_ED50->Report Statistical_Analysis->Report

Generalized workflow for in vivo antibiotic efficacy studies.

While A-53868A has been identified as a dipeptide antibacterial agent, there is a notable absence of publicly available in vivo efficacy data to allow for a direct comparison with other established antibiotics. The information provided in this guide outlines the standard methodologies used to generate such data. For researchers interested in the therapeutic potential of A-53868A, conducting in vivo studies following similar protocols would be a necessary next step to elucidate its efficacy profile.

A Comparative Analysis of Resistance Mechanisms: A-53868A and Other Key Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial resistance, a thorough understanding of the mechanisms by which bacteria evade the effects of antibiotics is paramount for the development of new therapeutic strategies. This guide provides a comparative analysis of the resistance mechanisms of the investigational antibiotic A-53868A against established drugs: vancomycin, daptomycin (B549167), and linezolid (B1675486). While specific resistance mechanisms for A-53868A are not extensively documented, its classification as a phosphonate (B1237965) antibiotic allows for an informed comparison with the known resistance pathways of the other agents.

Overview of Antibiotic Mechanisms of Action

A-53868A, a dipeptide antibiotic, has been identified as an unusual amino dehydrophosphonic acid. Phosphonate antibiotics typically act as mimics of phosphate-esters or carboxylic acids, inhibiting essential bacterial enzymes.[1] A well-known example is fosfomycin, which targets MurA, an enzyme crucial for peptidoglycan synthesis.[1][2] Vancomycin, a glycopeptide, also inhibits cell wall synthesis but by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. Daptomycin, a cyclic lipopeptide, disrupts the bacterial cell membrane potential. Linezolid, an oxazolidinone, inhibits protein synthesis by binding to the 50S ribosomal subunit.

Comparative Summary of Resistance Mechanisms

The following table summarizes the primary resistance mechanisms employed by bacteria against A-53868A (inferred from its class), vancomycin, daptomycin, and linezolid.

AntibioticClassPrimary TargetKey Resistance Mechanisms
A-53868A PhosphonateInferred to be a metabolic enzymeTarget modification (e.g., MurA mutation), Enzymatic inactivation (e.g., by FosA, FosB, FosX-like enzymes), Reduced uptake (mutations in transporter systems like GlpT and UhpT).[1][2]
Vancomycin GlycopeptidePeptidoglycan precursors (D-Ala-D-Ala)Target alteration (modification of D-Ala-D-Ala to D-Ala-D-Lac or D-Ala-D-Ser), Cell wall thickening.
Daptomycin LipopeptideCell membraneAlterations in cell membrane charge and fluidity (e.g., mutations in mprF, yycG), Cell wall thickening.[3][4]
Linezolid Oxazolidinone50S ribosomal subunit (23S rRNA)Target site mutations (in 23S rRNA, particularly G2576T), Enzymatic modification of the target (Cfr methyltransferase).[5][6]

Experimental Protocols for Determining Resistance

Accurate determination of antibiotic resistance is crucial for clinical decision-making and research. Below are detailed methodologies for key experiments used to characterize resistance to vancomycin, daptomycin, and linezolid.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is considered the gold standard for determining the MIC of an antibiotic.[7]

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate the microtiter plates with the bacterial suspension and incubate at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]

Detection of the cfr Gene in Linezolid-Resistant Strains by PCR

The cfr gene confers linezolid resistance by methylating the 23S rRNA target.[5][6]

  • DNA Extraction: Extract total DNA from the bacterial isolate using a commercial kit or standard enzymatic lysis method.

  • PCR Amplification:

    • Primers: Design or use previously validated primers specific for the cfr gene.

    • PCR Reaction Mix: Prepare a reaction mixture containing DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

    • Thermocycling Conditions:

      • Initial denaturation: 95°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds (primer-dependent).

        • Extension: 72°C for 1 minute (product size-dependent).

      • Final extension: 72°C for 5-10 minutes.

  • Gel Electrophoresis: Analyze the PCR product on a 1-1.5% agarose (B213101) gel. The presence of a band of the expected size indicates the presence of the cfr gene.[9]

Population Analysis Profile (PAP) for Daptomycin Resistance

This method assesses the heterogeneity of resistance within a bacterial population.

  • Inoculum Preparation: Prepare a high-density bacterial suspension (e.g., 108 CFU/mL).

  • Plating: Plate serial dilutions of the inoculum onto Mueller-Hinton agar (B569324) (MHA) plates containing increasing concentrations of daptomycin.

  • Incubation: Incubate the plates at 35-37°C for 48 hours.

  • Analysis: Count the number of colonies on each plate and plot the log10 CFU/mL against the daptomycin concentration. A shift in the curve to the right for a test isolate compared to a susceptible control indicates resistance.[10]

Visualizing Resistance Pathways

The following diagrams, generated using Graphviz, illustrate the key resistance mechanisms for the compared antibiotics.

Vancomycin_Resistance cluster_0 Normal Cell Wall Synthesis cluster_1 Vancomycin Resistance Peptidoglycan Precursor Peptidoglycan Precursor D-Ala-D-Ala D-Ala-D-Ala Peptidoglycan Precursor->D-Ala-D-Ala Cell Wall Synthesis Cell Wall Synthesis D-Ala-D-Ala->Cell Wall Synthesis Inhibited by Vancomycin Vancomycin Vancomycin Vancomycin->D-Ala-D-Ala Binds to Modified Precursor Modified Precursor D-Ala-D-Lac D-Ala-D-Lac Modified Precursor->D-Ala-D-Lac Resistant Cell Wall Synthesis Resistant Cell Wall Synthesis D-Ala-D-Lac->Resistant Cell Wall Synthesis Vancomycin_Res Vancomycin_Res Vancomycin_Res->D-Ala-D-Lac Reduced Binding

Caption: Vancomycin resistance via target alteration.

Daptomycin_Resistance cluster_resistance Resistance Mechanisms Daptomycin Daptomycin Cell Membrane Cell Membrane Daptomycin->Cell Membrane Inserts into Altered Membrane Charge Altered Membrane Charge Daptomycin->Altered Membrane Charge Repulsion Increased Fluidity Increased Fluidity Daptomycin->Increased Fluidity Reduced Insertion Membrane Depolarization Membrane Depolarization Cell Membrane->Membrane Depolarization Cell Death Cell Death Membrane Depolarization->Cell Death

Caption: Daptomycin action and resistance mechanisms.

Linezolid_Resistance cluster_resistance Resistance Mechanisms Linezolid Linezolid 50S Ribosome 50S Ribosome Linezolid->50S Ribosome Binds to 23S rRNA 23S rRNA Mutation 23S rRNA Mutation Linezolid->23S rRNA Mutation Reduced Binding Cfr Methylation Cfr Methylation Linezolid->Cfr Methylation Blocked Binding Protein Synthesis Protein Synthesis 50S Ribosome->Protein Synthesis Inhibits Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Prevents

Caption: Linezolid action and resistance pathways.

A53868A_Resistance cluster_action Inferred Mechanism of Action cluster_resistance Inferred Resistance Mechanisms A-53868A A-53868A Metabolic Enzyme Metabolic Enzyme A-53868A->Metabolic Enzyme Inhibits Target Modification Target Modification A-53868A->Target Modification Reduced Binding Enzymatic Inactivation Enzymatic Inactivation A-53868A->Enzymatic Inactivation Degradation Reduced Uptake Reduced Uptake A-53868A->Reduced Uptake Decreased Entry Essential Metabolic Pathway Essential Metabolic Pathway Metabolic Enzyme->Essential Metabolic Pathway Blocks

Caption: Inferred action and resistance for A-53868A.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for A-53868A

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle A-53868A with care to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling A-53868A.

Personal Protective Equipment (PPE)Specification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Spill Management: In the event of a spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. Ensure the spill area is thoroughly cleaned and decontaminated.

Step-by-Step Disposal Protocol

The proper disposal of A-53868A and associated materials is critical. The following steps provide a clear, procedural guide for safe disposal.

  • Waste Segregation: All materials that have come into contact with A-53868A must be treated as chemical waste. This includes:

    • Unused or expired A-53868A.

    • Contaminated consumables such as pipette tips, microfuge tubes, and gloves.

    • Empty containers that once held A-53868A.

  • Container Rinsing: For empty containers, the first rinse should be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional and local regulations, but it is best practice to collect all rinses as chemical waste.

  • Waste Collection:

    • Solid Waste: Collect all solid waste contaminated with A-53868A in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing A-53868A in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "A-53868A". The date of waste accumulation should also be clearly marked.

  • Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

  • Disposal Request: Once the waste container is full, or in accordance with your institution's waste disposal schedule, submit a request for pickup to your Environmental Health and Safety (EHS) department.

Experimental Protocol Waste Management

When A-53868A is used in experimental protocols, all resulting waste streams must be managed as hazardous.

Example Experimental Workflow and Waste Stream Management:

An in vitro cell-based assay using A-53868A would generate the following waste:

  • Cell Culture Media: Media containing A-53868A should be collected and disposed of as liquid chemical waste.

  • Cell Culture Plates/Flasks: Used plates and flasks are considered contaminated solid waste.

  • Consumables: All pipette tips, tubes, and other disposables that have come into contact with A-53868A are to be disposed of as solid chemical waste.

The logical flow for the disposal of A-53868A is illustrated in the diagram below.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling A-53868A ppe Don Appropriate PPE start->ppe waste_gen Generate Waste (Unused chemical, contaminated items) ppe->waste_gen segregate Segregate Waste Streams (Solid vs. Liquid) waste_gen->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage ehs_pickup Request EHS Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Navigating the Safe Handling of A-53868A: A Critical Need for Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Providing accurate and reliable safety information for chemical handling is of paramount importance in laboratory settings. The query for personal protective equipment (PPE) and handling procedures for "A 53868A" has highlighted a critical issue: "this compound" does not appear to be a unique or specific chemical identifier.

Initial research has revealed multiple products with similar numerical designations, each possessing distinct hazard profiles and requiring different safety protocols. For instance, searches have yielded Safety Data Sheets (SDS) for various Sigma-Aldrich products with catalog numbers containing "53868", but with different prefixes and associated chemical identities. These documents describe substances with hazards ranging from serious eye irritation to acute toxicity and skin corrosion.[1]

Given the potential for significant variation in chemical properties and associated risks, providing a single set of handling instructions for a non-specific identifier like "this compound" would be irresponsible and could compromise laboratory safety.

To ensure the safety of all personnel, it is imperative that researchers, scientists, and drug development professionals verify the exact chemical name and, most importantly, the CAS (Chemical Abstracts Service) number of the substance .

Once the specific chemical identity is confirmed, the following procedural steps are recommended for safe handling:

Operational Plan: A Step-by-Step Guide to Safe Chemical Handling

A standardized workflow is essential to minimize risks when handling any chemical substance. The following diagram outlines a logical progression of steps to be taken:

General Workflow for Safe Chemical Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Identify Chemical (Name & CAS Number) B Review Safety Data Sheet (SDS) A->B Crucial First Step C Conduct Risk Assessment B->C Inform Risk Analysis D Select Appropriate PPE C->D Determine Requirements E Prepare Work Area (e.g., Fume Hood) D->E F Weighing and Transfer E->F G Experimental Use F->G H Decontaminate Work Area G->H After Experiment I Segregate and Label Waste H->I J Follow Institutional Disposal Procedures I->J

Caption: General workflow for safe chemical handling in a laboratory setting.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both human health and the environment. The specific disposal method will be dictated by the chemical's properties and local regulations, as outlined in the SDS.

Table 1: General Chemical Waste Disposal Guidelines

Waste TypeDisposal Consideration
Contaminated PPE Dispose of as hazardous waste in accordance with institutional guidelines.[1]
Empty Containers Rinse thoroughly if appropriate and dispose of according to local regulations. Some containers may need to be treated as hazardous waste.
Unused Chemical Do not dispose of down the drain.[1] Treat as hazardous waste and arrange for collection by authorized personnel.
Experimental Waste Segregate waste streams based on chemical compatibility. Label all waste containers clearly with the contents and associated hazards.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital. The SDS for the specific chemical will provide detailed first-aid measures and spill cleanup procedures.

Table 2: Emergency Response Framework

IncidentImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Contain the spill with absorbent materials. Clean the area as specified in the SDS. Prevent entry into waterways.[1]

To build a foundation of trust and ensure the highest standards of laboratory safety, we urge all users to confirm the precise identity of "this compound" before proceeding with any handling or experimental work. Once the correct chemical name and CAS number are known, a comprehensive and accurate safety and handling plan can be developed.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.